7-(4-Methylphenyl)pteridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-(4-methylphenyl)pteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-9-2-4-10(5-3-9)11-7-15-12-6-14-8-16-13(12)17-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGOJPAYOWLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-50-8 | |
| Record name | 7-(4-methylphenyl)pteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-(4-Methylphenyl)pteridine solubility profile
An In-Depth Technical Guide to the Solubility Profile of 7-(4-Methylphenyl)pteridine
Executive Summary
The aqueous solubility of a drug candidate is a critical determinant of its ultimate clinical success, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and bioavailability. This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. Lacking specific published solubility data for this molecule, this document serves as a predictive guide and a practical manual, outlining the theoretical underpinnings and detailed experimental protocols necessary to generate a complete solubility profile. We will explore the predicted physicochemical properties, the critical distinction between thermodynamic and kinetic solubility, and the experimental methodologies required to measure them accurately.
Introduction: The Physicochemical Challenge of an Aryl-Pteridine
This compound belongs to the pteridine class of compounds, which are bicyclic heterocycles composed of fused pyrimidine and pyrazine rings[1]. While pteridine derivatives are of significant biological interest, the parent pteridine scaffold is known for its relatively non-polar structure and consequently low aqueous solubility[2]. The introduction of a lipophilic 4-methylphenyl substituent at the 7-position is anticipated to further decrease its solubility in aqueous media, posing a significant challenge for drug development.
A thorough understanding of a compound's solubility is essential from the earliest stages of drug discovery to de-risk candidates and guide formulation strategies[3][4]. A solubility goal for drug discovery compounds is often cited as >60 µg/mL to ensure adequate exposure in biological assays and subsequent in vivo studies[5]. This guide establishes the roadmap for determining if this compound meets such criteria.
Predicted Physicochemical Properties
The solubility of a molecule is governed by its intrinsic physicochemical properties, primarily its lipophilicity (LogP) and ionization state (pKa)[5].
-
Lipophilicity (LogP): The octanol-water partition coefficient, LogP, measures a compound's hydrophobicity. A higher LogP value correlates with lower aqueous solubility. The addition of the tolyl group to the pteridine core significantly increases the molecule's non-polar surface area. While the computed XLogP3-AA for the simpler 7-Methylpteridine is 0.2[6], indicating low lipophilicity, the 4-methylphenyl group will increase this value substantially. Computational methods based on group contributions or molecular properties are often used for prediction[7][8][9].
-
Ionization Constant (pKa): The pteridine ring system contains several nitrogen atoms that can act as weak bases, accepting protons in acidic conditions. The pKa is the pH at which a compound is 50% ionized. For a basic compound, solubility dramatically increases at pH values below its pKa due to the formation of a more soluble salt form[10]. The precise pKa values of this compound are not published, but can be predicted using computational tools that analyze the electronic environment of the ionizable atoms[11][12].
The overall strategy for solubility characterization is outlined in the workflow below.
Caption: High-level workflow for solubility profiling.
Table 1: Known and Predicted Properties of this compound
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₁₀N₄ | [13] |
| Molecular Weight | 222.24 g/mol | [13] |
| Appearance | Solid, likely crystalline powder | Based on pteridine parent compound[2] |
| Predicted LogP | > 2.0 | Prediction: Increased lipophilicity due to the 4-methylphenyl group compared to pteridine (LogP ~0.42)[14] and 7-methylpteridine (XLogP3-AA ~0.2)[6]. |
| Predicted pKa | 2.0 - 4.0 (for first protonation) | Prediction: Pteridine nitrogens are weakly basic. The exact value is influenced by the aryl substituent but is expected to be in the acidic range.[15] |
| Predicted Aqueous Solubility | Low | Hypothesis: The aromatic, non-polar structure suggests poor intrinsic solubility, a common trait for heterocyclic drug candidates.[2] |
Experimental Determination of Solubility
It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic. The choice of assay depends on the stage of drug discovery and the question being asked[16].
-
Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This high-throughput measurement is relevant for early discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO[4][17]. It often overestimates the true solubility because it can form supersaturated solutions or amorphous precipitates[18].
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound (ideally, the crystalline form) in a solvent. It is determined over a longer incubation period (e.g., 24 hours) to allow the system to reach equilibrium[19][20]. This value is the gold standard for pre-formulation and late-stage development[21].
Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility[19]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind the Method: The core principle is to ensure a true equilibrium is reached between the undissolved solid and the dissolved solute. Using an excess of solid material guarantees saturation, and the extended incubation period (24 hours) allows for the dissolution/precipitation equilibrium of the most stable crystal lattice to be established[4][20].
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring some remains undissolved) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached[3].
-
Phase Separation: After incubation, allow the vials to stand briefly. Carefully remove an aliquot of the suspension and separate the supernatant from the solid material. This is a critical step; filtration through a low-binding 0.22 µm filter or centrifugation at high speed is required[16].
-
Quantification: Prepare a standard curve of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO). Dilute the filtered supernatant into the mobile phase to a concentration that falls within the linear range of the standard curve. Analyze the concentration of the diluted sample and the standards via a validated HPLC-UV method.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
Protocol: Kinetic Solubility by Nephelometry
Nephelometry provides a rapid, high-throughput assessment of solubility by measuring the light scattered by fine particles (precipitate) that form when a compound is added from a DMSO stock to an aqueous buffer[22][23].
Causality Behind the Method: This method is designed to quickly identify compounds that may precipitate under the conditions of high-throughput screening assays, which almost always involve dilution from a DMSO stock[24]. The amount of light scattered is directly proportional to the amount of insoluble material, allowing for a rapid determination of the concentration at which precipitation occurs (the kinetic solubility limit)[16].
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.
-
Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM with 1% DMSO). Perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours[22].
-
Measurement: Place the microplate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, or NTU) in each well[23].
-
Data Analysis: Plot the NTU against the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation[16].
Key Factors Influencing Solubility
The solubility of this compound is not a single value but a profile that depends on solution conditions[5].
Effect of pH
For ionizable compounds, pH is the most critical factor influencing aqueous solubility[10]. As a weak base, this compound is expected to be significantly more soluble in acidic conditions.
Mechanism: At a pH below the pKa of the pteridine nitrogens, the molecule becomes protonated. This positively charged species (a conjugate acid) is more polar and interacts more favorably with water molecules, leading to a dramatic increase in solubility[25][26]. A pH-solubility profile should be generated by performing the thermodynamic solubility assay in a series of buffers ranging from pH 2 to pH 9 to map this relationship.
Caption: Expected impact of pH on the solubility of a basic compound.
Effect of Co-solvents and Temperature
-
Co-solvents: Organic solvents like ethanol, propylene glycol, or PEG 400 are often used in formulations to increase the solubility of poorly soluble drugs. Evaluating solubility in various co-solvent systems can provide crucial data for developing viable dosing vehicles.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature[2]. Performing solubility studies at both ambient (25°C) and physiological (37°C) temperatures is recommended.
Data Summary and Interpretation
All quantitative solubility data should be summarized in clear, concise tables for easy comparison and decision-making.
Table 2: Example Data Reporting for this compound Solubility
| Assay Type | Buffer System | Temp (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic (Nephelometry) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Moderate] |
| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Thermodynamic (Shake-Flask) | Acetate, pH 4.0 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 37 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
Interpretation: The collected data provides a multi-faceted view of the compound's behavior. The kinetic solubility value informs its suitability for in vitro screening, while the thermodynamic value at pH 7.4 predicts its likely behavior in plasma and tissues. The pH-dependent data is critical for predicting oral absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract[25]. Discrepancies between kinetic and thermodynamic solubility can indicate a high propensity for supersaturation, which can sometimes be leveraged in formulation design but also poses a risk of precipitation in vivo[18].
Conclusion
The solubility profile of this compound is predicted to be challenging, characterized by low intrinsic aqueous solubility due to its lipophilic and aromatic structure. However, its weakly basic nature suggests that solubility can be significantly enhanced in acidic environments. A systematic experimental evaluation, beginning with high-throughput kinetic assays and progressing to definitive thermodynamic shake-flask studies across a range of pH values, is essential. The protocols and framework provided in this guide offer a robust pathway to thoroughly characterize this profile, generating the critical data needed to guide medicinal chemistry efforts, design appropriate formulations, and make informed decisions on the developmental trajectory of this compound.
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- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
- Solubility of Things. (n.d.). Pterin.
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- Smolecule. (2023). Buy this compound | 887571-50-8.
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- Jung, S., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
- Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219-4232.
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The Biological Versatility of 7-(4-Methylphenyl)pteridine: A Technical Guide for Drug Discovery Professionals
Foreword: The Pteridine Scaffold - A Privileged Motif in Medicinal Chemistry
The pteridine core, an elegant fusion of pyrimidine and pyrazine rings, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Nature itself has frequently employed this heterocyclic system in vital biological cofactors such as folic acid and biopterin, which are indispensable for a myriad of metabolic processes.[3] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pteridine derivatives, leading to the development of blockbuster drugs like the anticancer agent methotrexate and the diuretic triamterene. The strategic substitution on the pteridine ring system allows for the fine-tuning of its physicochemical properties and biological target engagement. This guide focuses on a specific, yet under-explored derivative, 7-(4-Methylphenyl)pteridine, delving into its synthesis, known biological activities, and, importantly, its untapped potential in various therapeutic areas. For researchers and drug development professionals, understanding the nuances of this compound class is paramount for unlocking novel therapeutic interventions.
I. Synthesis of this compound: Building the Core Structure
The synthesis of 7-aryl-pteridines, including the title compound, can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern. Two of the most robust and widely adopted methods are the Gabriel-Isay condensation and palladium-catalyzed cross-coupling reactions.
A. The Gabriel-Isay Condensation: A Classic Approach
The Gabriel-Isay condensation is a cornerstone in pteridine synthesis, involving the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. To synthesize this compound, 4-methylphenylglyoxal would be the ideal dicarbonyl partner.
Caption: Gabriel-Isay condensation for this compound synthesis.
Experimental Protocol: Gabriel-Isay Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | Dissolve 4,5-diaminopyrimidine (1 eq) in a suitable solvent such as ethanol or acetic acid. | To ensure a homogenous reaction mixture. |
| 2 | Add 4-methylphenylglyoxal (1 eq) to the solution. | The dicarbonyl compound that will form the pyrazine ring. |
| 3 | Heat the reaction mixture under reflux for 2-4 hours. | To provide the necessary activation energy for the condensation and cyclization reactions. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | To determine the point of reaction completion. |
| 5 | Upon completion, cool the reaction mixture to room temperature. | To allow for the precipitation of the product. |
| 6 | Filter the precipitate and wash with cold ethanol. | To isolate the crude product and remove soluble impurities. |
| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound. | To achieve high purity of the final compound. |
B. Palladium-Catalyzed Cross-Coupling: A Modern Approach
Modern synthetic organic chemistry offers powerful tools for the construction of biaryl systems. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for introducing the 4-methylphenyl group onto a pre-formed pteridine core. This typically involves the reaction of a halogenated pteridine (e.g., 7-chloro- or 7-bromopteridine) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Proposed mechanism of DHFR inhibition by this compound.
B. Kinase Inhibition
The 7-aryl-pteridine scaffold can also serve as a template for designing kinase inhibitors. The pteridine core can form key hydrogen bonds with the hinge region of the kinase active site, while the 4-methylphenyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
Experimental Protocol: In Vitro DHFR Inhibition Assay
| Step | Procedure | Rationale |
| 1 | Prepare a reaction buffer containing a suitable pH (e.g., 7.5) and necessary cofactors. | To maintain optimal enzyme activity. |
| 2 | Add recombinant human DHFR enzyme to the buffer. | The biological target of the assay. |
| 3 | Add varying concentrations of this compound (test compound) and methotrexate (positive control) to the enzyme solution and incubate for a defined period. | To allow for the inhibitor to bind to the enzyme. |
| 4 | Initiate the enzymatic reaction by adding the substrates, dihydrofolate (DHF) and NADPH. | To start the conversion of DHF to THF. |
| 5 | Monitor the decrease in absorbance at 340 nm over time. | The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength, which is proportional to DHFR activity. |
| 6 | Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. | To quantify the inhibitory potency of the compound. |
IV. Conclusion and Future Directions
This compound is a fascinating molecule that stands at the intersection of established pteridine chemistry and unexplored biological potential. While direct evidence of its biological activity is currently limited, the wealth of data on related pteridine derivatives provides a strong impetus for its further investigation.
Future research should focus on:
-
Systematic Biological Screening: Evaluating this compound and a library of its derivatives against a panel of cancer cell lines, protozoan parasites, and a diverse set of kinases and other enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the 4-methylphenyl group and other positions on the pteridine ring to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in biologically relevant systems.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of promising derivatives in animal models of cancer and infectious diseases.
The journey from a privileged scaffold to a life-saving drug is long and arduous, but for compounds like this compound, the path is illuminated by a rich history of success in the pteridine family. It is now up to the scientific community to fully explore its potential.
V. References
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Morgan, E. R., & Nimgirawath, S. (1984). Antiprotozoal activity and structure-activity relationships of some 2,4-diamino-6-substituted pteridines. European journal of medicinal chemistry, 19(4), 355-358.
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Panchal, D., & Vaghela, R. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4), 822-839. Available at: [Link]
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Wang, Y., et al. (2022). Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 65(4), 3348-3364. Available at: [Link]
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Nosulenko, I. S., et al. (2021). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell, 37(2), 127-136. Available at: [Link]
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Al-Hassan, S. S., et al. (1985). Specific inhibitors in vitamin biosynthesis. Part 9. Reactions of 7,7-dialkyl-7,8-dihydropteridines of use in the synthesis of potential inhibitors of tetrahydrofolate biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 2145-2150. Available at: [Link]
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Guirado, A., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal research reviews, 38(6), 1888-1934. Available at: [Link]
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Geng, P. F., et al. (2018). Synthesis and biological evaluation of novel 5, 8-dihydropteridine-6, 7-dione derivatives as potential anticancer agents. European journal of medicinal chemistry, 143, 1396-1405. Available at: [Link]
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El-Sayed, W. M. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(5), 2008-2023. Available at: [Link]
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Fujisawa, H., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & medicinal chemistry, 12(17), 4783-4791. Available at: [Link]
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Nare, B., et al. (2012). Multitarget, selective compound design yields potent inhibitors of a kinetoplastid pteridine reductase 1. Journal of medicinal chemistry, 55(11), 5124-5135. Available at: [Link]
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discovery and history of pteridine compounds
An In-depth Technical Guide to the Discovery and History of Pteridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword
The story of pteridine chemistry is a captivating journey from the vibrant hues of butterfly wings to the core of cellular metabolism and the forefront of modern drug discovery. This guide is crafted for the discerning scientist, researcher, and drug development professional who seeks not just to know, but to understand. It is structured to provide a deep, technical dive into the discovery, elucidation, and synthesis of pteridine compounds. We eschew a rigid template, instead allowing the narrative of scientific discovery to shape our exploration. Herein, you will find not just protocols, but the causality behind them; not just facts, but the intellectual framework that connects them. This is a guide built on the pillars of expertise, trustworthiness, and authoritative grounding, designed to be a definitive resource in your laboratory and research endeavors.
Section 1: The Dawn of Pteridine Chemistry - From Natural Pigments to a New Class of Heterocycles
The genesis of pteridine chemistry is inextricably linked to the study of natural pigments. The very name "pteridine" is derived from the Greek pteron, meaning wing, a nod to their initial discovery in the wing pigments of butterflies.[1]
Early Observations and the Pioneering Work of Sir Frederick Gowland Hopkins
In the late 19th century, naturalists and chemists were fascinated by the brilliant colors of insects. It was Sir Frederick Gowland Hopkins, a pioneer in biochemistry, who in 1889 first isolated purine-like pigments from the wings of the common English brimstone butterfly.[2] This seminal work laid the groundwork for the recognition of a new class of chemical compounds. Though the precise structures remained elusive for decades, Hopkins' initial isolations sparked the curiosity of the chemical world.
The Contributions of Heinrich Wieland and the Naming of a Nucleus
The early 20th century saw continued efforts to understand these vibrant compounds. Heinrich Otto Wieland, a Nobel laureate recognized for his work on bile acids, made significant contributions to the study of butterfly pigments.[3][4] In 1941, it was Wieland who proposed the name "pteridine" for the fundamental pyrazino[2,3-d]pyrimidine nucleus that forms the core of these molecules.[5] His research, along with that of his contemporaries, began to peel back the layers of complexity surrounding these natural products.
Structural Elucidation by Robert Purrmann: A Triumph of Chemical Logic
The definitive structural elucidation of the first pteridines, xanthopterin (the yellow pigment) and leucopterin (the white pigment), was a landmark achievement by Robert Purrmann in 1940.[2][6] Faced with the challenge of their unusual physical properties and the difficulty in obtaining accurate elemental analyses, Purrmann employed a combination of degradation studies and logical synthesis to unravel their structures.[6] This work not only defined the chemical architecture of these initial pteridines but also opened the floodgates for research into their synthesis and biological function.
Historical Milestone Table
| Year | Scientist(s) | Key Contribution | Significance |
| 1889 | Sir F.G. Hopkins | Initial isolation of pigments from butterfly wings. | First recognition of a new class of natural products. |
| 1925-26 | H. Wieland & C. Schöpf | Re-isolation of pure xanthopterin and leucopterin. | Provided pure compounds for structural studies. |
| 1940 | R. Purrmann | Structural elucidation of xanthopterin and leucopterin. | Defined the fundamental pteridine ring system. |
| 1941 | H. Wieland | Proposed the name "pteridine" for the core nucleus. | Formalized the nomenclature of this compound class. |
Section 2: The Chemical Core - Synthesis of the Pteridine Nucleus
The structural elucidation of the naturally occurring pteridines spurred the development of synthetic routes to this versatile heterocyclic system. These methods, born out of the need to confirm structures and explore analogues, remain fundamental to modern pteridine chemistry and drug development.
The Gabriel-Isay Condensation: A Foundational Approach
One of the most popular and enduring methods for pteridine synthesis is the Gabriel-Isay condensation.[7] This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[8]
Causality Behind the Experimental Choice: The elegance of this method lies in its convergent nature, allowing for the rapid assembly of the bicyclic pteridine core from two readily available precursors. The choice of diaminopyrimidine and dicarbonyl compound dictates the substitution pattern of the final product, offering considerable synthetic flexibility.
Experimental Protocol: Gabriel-Isay Synthesis of a 6-Substituted Pterin
-
Reactant Preparation: Dissolve the 5,6-diaminopyrimidine sulfate salt in water. In a separate flask, prepare a solution of the α,β-dicarbonyl reagent.
-
Condensation: Under an inert atmosphere (e.g., nitrogen or argon), add the dicarbonyl solution dropwise to the diaminopyrimidine solution with stirring. The reaction is typically carried out in an aqueous or alcoholic solvent.
-
pH Adjustment and Isomer Control: The regioselectivity of the condensation can be influenced by pH. For unsymmetrical dicarbonyls, acidic conditions may favor the formation of the 7-substituted isomer, while neutral or basic conditions can favor the 6-substituted product. The addition of sodium bisulfite can facilitate the separation of 6- and 7-isomers by forming adducts with differing solubilities.[7]
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the pteridine product, which is often poorly soluble, may precipitate from the reaction mixture.
-
Purification: Collect the crude product by filtration. Recrystallization from an appropriate solvent is often sufficient for purification.
Logical Relationship: Gabriel-Isay Synthesis
Caption: The regioselective Timmis reaction pathway.
Other Key Synthetic Methodologies
Several other important synthetic strategies have been developed, each with its own advantages for accessing specific pteridine structures.
-
Polonovski-Boon Cyclization: This method provides a regiospecific route to semi-reduced dihydropterin derivatives by reacting a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. [1][7][9]* Taylor Synthesis: In contrast to the above methods, the Taylor synthesis builds the pyrimidine ring onto a pre-existing, functionalized pyrazine precursor. [1][10][9]This approach can be advantageous when specific substituents are required on the pyrazine ring.
-
Viscontini Reaction: This reaction is particularly useful for the synthesis of pterins with sugar-derived side chains, such as biopterin. It involves the condensation of a 2,5,6-triaminopyrimidin-4-one with a sugar phenylhydrazone. [1][2][10]
Section 3: From Pigments to Essential Cofactors - The Biological Significance of Pteridines
The initial fascination with pteridines as pigments soon gave way to the profound realization of their central role in a multitude of biological processes. [5][10]
The Biosynthetic Pathway: From GTP to a Diverse Array of Pteridines
In virtually all living organisms, the biosynthesis of pteridines begins with guanosine triphosphate (GTP). [11][12]A series of enzymatic steps, initiated by GTP cyclohydrolase I, converts GTP into 7,8-dihydroneopterin triphosphate, the first committed intermediate in the pathway. [11][13]From this central backbone, the pathway branches out to produce a wide variety of pteridines, including colored pigments and essential enzymatic cofactors. [11][12] Experimental Protocol: Enzymatic Assay for GTP Cyclohydrolase I Activity
-
Enzyme Preparation: Prepare a crude cell or tissue extract containing GTP cyclohydrolase I. Partial purification may be necessary depending on the source.
-
Reaction Mixture: Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCl), GTP as the substrate, and the enzyme preparation.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C for mammalian enzymes).
-
Reaction Termination and Oxidation: Stop the reaction by adding an acidic solution. The unstable product, 7,8-dihydroneopterin triphosphate, is then oxidized to the stable and fluorescent neopterin by adding an oxidizing agent like iodine.
-
Quantification: The amount of neopterin produced is quantified by reversed-phase HPLC with fluorescence detection. [1][11] Logical Relationship: Pteridine Biosynthesis
Caption: Simplified overview of pteridine biosynthesis.
Tetrahydrobiopterin (BH4) and Folic Acid: Essential Cofactors for Life
Two of the most well-known and vital pteridine derivatives are tetrahydrobiopterin (BH4) and folic acid (Vitamin B9).
-
Tetrahydrobiopterin (BH4): This fully reduced pterin is an essential cofactor for several aromatic amino acid hydroxylases, which are critical for the synthesis of neurotransmitters such as dopamine and serotonin. [5][14]BH4 is also a crucial cofactor for nitric oxide synthase (NOS), playing a key role in cardiovascular function. [4][7]
-
Folic Acid: While humans cannot synthesize folic acid de novo, its reduced form, tetrahydrofolate (THF), is a vital cofactor in one-carbon metabolism. [13]THF is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the metabolism of certain amino acids. [13][15]
Section 4: Modern Analytical Techniques in Pteridine Research
The study of pteridines has been greatly advanced by the development of sophisticated analytical techniques capable of separating and quantifying these compounds, often at very low concentrations in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pteridine analysis. [3][10]Due to the inherent fluorescence of oxidized pteridines, HPLC coupled with fluorescence detection is a highly sensitive method. [3][10]A common challenge is the analysis of the non-fluorescent, reduced forms (dihydro- and tetrahydro-). This is often addressed by a pre- or post-column oxidation step to convert them to their fluorescent counterparts. [16] Experimental Protocol: HPLC Analysis of Total Pteridines with Fluorescence Detection
-
Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to an oxidation step, typically using an acidic iodine solution, to convert all reduced pteridines to their fully oxidized, fluorescent forms.
-
Chromatographic Separation: The oxidized pteridines are separated on a reversed-phase HPLC column using an appropriate mobile phase, often a buffered aqueous solution with a small amount of organic modifier.
-
Fluorescence Detection: The eluting pteridines are detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the compounds of interest.
-
Quantification: The concentration of each pteridine is determined by comparing its peak area to that of a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The advent of LC-MS/MS has revolutionized pteridine analysis, offering unparalleled specificity and the ability to directly measure the different redox states of these compounds without the need for a chemical oxidation step. [12][17][18] Causality Behind the Experimental Choice: LC-MS/MS is the method of choice when the individual quantification of tetrahydro-, dihydro-, and fully oxidized pteridines is required. This is crucial for studying the redox state of pteridines in biological systems, which can be indicative of oxidative stress. The high selectivity of MS/MS allows for the confident identification and quantification of pteridines even in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of Pteridine Redox States
-
Sample Stabilization: Due to the instability of reduced pteridines, samples must be collected and processed in the presence of antioxidants, such as dithiothreitol (DTT) or ascorbic acid, to prevent their oxidation. [12][18]2. Sample Extraction: Pteridines are extracted from the biological matrix, often using a protein precipitation step followed by solid-phase extraction.
-
LC-MS/MS Analysis: The extracted pteridines are separated by HPLC and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each pteridine and its different redox forms.
-
Quantification: Quantification is typically achieved using stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response.
Logical Relationship: Analytical Workflow
Caption: General analytical workflow for pteridines.
Spectroscopic and Structural Characterization
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of new pteridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. [13][19]* UV-Vis Spectroscopy: The characteristic UV-Vis absorption spectra of pteridines, which are responsible for their colors, are useful for their identification and quantification. [20][21]* X-ray Crystallography: Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of pteridine compounds in the solid state. [14][15]
Conclusion
From their humble beginnings as the colorful dust on a butterfly's wing, pteridine compounds have emerged as central players in the biochemistry of life. The historical journey of their discovery, from the initial observations of naturalists to the sophisticated synthetic and analytical methods of today, is a testament to the power of scientific inquiry. For the modern researcher, a deep understanding of this history and the foundational chemical principles is not merely academic; it is the bedrock upon which new discoveries in medicine and biology will be built. The pteridine scaffold, with its rich chemical diversity and profound biological importance, will undoubtedly continue to be a source of inspiration and innovation for generations of scientists to come.
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Li, W., et al. (2014). High-dose folic acid improves endothelial function by increasing tetrahydrobiopterin and decreasing homocysteine levels. Spandidos Publications. [Link]
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Li, W., et al. (2014). High-dose folic acid improves endothelial function by increasing tetrahydrobiopterin and decreasing homocysteine levels. Spandidos Publications. [Link]
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Schmidt, K., et al. (2023). Leucopterin, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D. IUCrJ, 10(Pt 4), 393-404. [Link]
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Kim, S.-W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of the Korean Chemical Society, 32(9), 3161-3163. [Link]
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Methodological & Application
Application Notes and Protocols for the Characterization of 7-(4-Methylphenyl)pteridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 7-(4-Methylphenyl)pteridine
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry and drug development.[1][2] Their derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound this compound, featuring a tolyl group at the 7-position of the pteridine core, represents a scaffold with potential for the development of novel therapeutics.[3] Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and structural integrity, which are critical prerequisites for any subsequent biological evaluation.
This guide provides a detailed overview of the key analytical techniques for the thorough characterization of this compound. It is designed to offer both theoretical insights and practical, step-by-step protocols for researchers engaged in the synthesis and analysis of pteridine derivatives.
I. Chromatographic Analysis for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A. Application Note: Why HPLC is Essential
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized this compound. Given that pteridine synthesis can sometimes result in side products or unreacted starting materials, HPLC provides a robust method to separate and quantify the main component from any impurities.[4][5] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the separation of aromatic compounds like this compound.
B. Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (e.g., around 254 nm and 350 nm).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak area of the main component.
C. Expected Data
A successful HPLC analysis should yield a sharp, well-defined major peak corresponding to this compound. The retention time will be dependent on the exact conditions, but it is expected to elute at a moderate to high percentage of acetonitrile due to its aromatic nature. The presence of any other peaks would indicate impurities.
II. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Application Note: The Power of NMR in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution.[6] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[5][7] Two-dimensional (2D) NMR techniques such as COSY and HSQC can further confirm the assignments by establishing proton-proton and proton-carbon correlations.
B. Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify coupled proton systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
-
C. Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts for this compound, based on known data for pteridines and substituted aromatic compounds.[8]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~ 9.2 | s |
| H-4 | ~ 9.4 | s |
| H-6 | ~ 8.9 | s |
| H-2', H-6' (Tolyl) | ~ 8.2 | d |
| H-3', H-5' (Tolyl) | ~ 7.4 | d |
| CH₃ (Tolyl) | ~ 2.4 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 155 |
| C-4 | ~ 160 |
| C-4a | ~ 135 |
| C-6 | ~ 152 |
| C-7 | ~ 165 |
| C-8a | ~ 150 |
| C-1' (Tolyl) | ~ 132 |
| C-2', C-6' (Tolyl) | ~ 130 |
| C-3', C-5' (Tolyl) | ~ 129 |
| C-4' (Tolyl) | ~ 142 |
| CH₃ (Tolyl) | ~ 21 |
III. Molecular Weight and Fragmentation Analysis: Mass Spectrometry (MS)
A. Application Note: Confirming Molecular Formula and Structure
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information that corroborates the proposed structure.
B. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
-
HRMS: If available, perform high-resolution mass spectrometry to obtain the accurate mass and confirm the elemental formula (C₁₃H₁₀N₄).
C. Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₃H₁₀N₄
-
Monoisotopic Mass: 222.0905 g/mol
-
Expected [M+H]⁺ ion (HRMS): 223.0978
Predicted Fragmentation Pattern:
The pteridine ring is relatively stable, so the molecular ion peak is expected to be prominent. Fragmentation may occur through the loss of small molecules or cleavage of the tolyl substituent.
IV. Electronic Transitions: UV-Vis Spectroscopy
A. Application Note: Characterizing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated pteridine ring system. The position and intensity of the absorption bands are characteristic of the pteridine chromophore and can be influenced by substituents.
B. Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent such as ethanol or methanol.
-
Analysis: Record the absorption spectrum from approximately 200 to 500 nm.
C. Expected UV-Vis Data
Pteridine derivatives typically exhibit multiple absorption bands in the UV-Vis region. For this compound, characteristic absorptions are expected around 250-280 nm and a lower energy band around 340-360 nm, corresponding to π-π* transitions within the aromatic system.[1][3]
Table 3: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |
| ~ 260 | High | π-π |
| ~ 350 | Moderate | π-π |
V. Definitive Structure Determination: X-ray Crystallography
A. Application Note: The Gold Standard for Structural Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can unequivocally confirm its connectivity, conformation, and intermolecular interactions.[4]
B. Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
C. Expected Structural Features
The X-ray crystal structure would reveal a planar pteridine ring system with the tolyl group likely twisted out of the plane of the pteridine core to minimize steric hindrance. The analysis would also detail bond lengths, bond angles, and any hydrogen bonding or π-stacking interactions in the crystal lattice.
Integrated Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the techniques discussed.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying HPLC for purity assessment, NMR and mass spectrometry for structural elucidation, UV-Vis spectroscopy for electronic characterization, and potentially X-ray crystallography for definitive 3D structure determination, researchers can ensure the quality and integrity of their synthesized compounds. This robust analytical foundation is essential for advancing the study of pteridine derivatives in drug discovery and development.
References
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
Schwalbe, C. H., & Williams, G. J. (1986). Crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7. [Link]
-
Pereira, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]
-
ResearchGate. (n.d.). Spectral interpretation of synthesized derivatives. [Link]
-
MDPI. (2022). Therapeutic potential of pteridine derivatives: A comprehensive review. Molecules. [Link]
-
Mason, S. F. (1955). Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed). [Link]
-
Eweas, A. F., et al. (2015). 13C-NMR. Spectra of Pteridines. Zeitschrift für Naturforschung B. [Link]
-
MDPI. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Chemical structure of pteridine and pterin scaffolds and related.... [Link]
-
Panchal, V., & Vaghela, P. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. [Link]
-
NIST. (n.d.). Triamterene. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Pteridine. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterization, Density Functional Theory Investigation and Molecular Docking Studies of Formohydrazide‐Based Hydrazones as Potential Antimicrobial Agents. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Soria-Martínez, R., et al. (2016). Synthesis, crystal structure, spectroscopic characterization and theoretical study of (2E)-N-phenyl-2-(pyridin-3-ylmethylidene)hydrazinecarboxamide. Journal of Molecular Structure. [Link]
-
NIST. (n.d.). 2,4(1H,3H)-Pteridinedione, 8-methyl-. [Link]
-
PubMed. (2014). Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives. [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]
-
MDPI. (2020). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. [Link]
-
SCIRP. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. [Link]
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Application Notes and Protocols for the Development of 7-(4-Methylphenyl)pteridine Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of the Pteridine Scaffold
The pteridine core, a heterocyclic scaffold composed of fused pyrimidine and pyrazine rings, represents a privileged structure in medicinal chemistry.[1][2][3][4] Naturally occurring pteridine derivatives, such as folic acid and biopterin, are essential cofactors in a multitude of biological processes, including nucleotide biosynthesis and amino acid metabolism.[5][6] The therapeutic potential of synthetic pteridine derivatives has been widely explored, leading to the development of FDA-approved drugs like Methotrexate, a potent dihydrofolate reductase (DHFR) inhibitor used in cancer and autoimmune diseases, and Triamterene, a diuretic.[1][2]
The versatility of the pteridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This has led to the investigation of pteridine derivatives for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] A significant area of focus has been the development of pteridine-based kinase inhibitors, which have shown promise in oncology and immunology.[3][7] This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a specific class of pteridine derivatives, 7-(4-Methylphenyl)pteridines, for drug discovery applications.
Synthesis and Characterization of 7-(4-Methylphenyl)pteridine Derivatives
The synthesis of 7-substituted pteridine derivatives is most commonly achieved through the Gabriel-Isay condensation reaction.[8] This robust and versatile method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of this compound derivatives, 4-methylphenylglyoxal is the key dicarbonyl reactant.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.
Protocol 1: Synthesis of a this compound Derivative
Materials:
-
4,5-Diaminopyrimidine
-
4-Methylphenylglyoxal hydrate
-
Ethanol (absolute)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4,5-diaminopyrimidine (1 equivalent) in absolute ethanol.
-
Add a solution of 4-methylphenylglyoxal hydrate (1.1 equivalents) in ethanol to the flask.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure this compound derivative.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized derivative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >95% for biological assays.
Biological Evaluation: Screening for Kinase Inhibitory Activity
Pteridine derivatives have been reported to inhibit a variety of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[3][9][10] Therefore, a primary focus for the biological evaluation of novel this compound derivatives should be the assessment of their kinase inhibitory potential.
Signaling Pathway of Interest: A Representative Kinase Pathway
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway that can be targeted by small molecule inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer
-
This compound derivatives (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PTD-MePh-01 | Kinase A | 50 |
| PTD-MePh-01 | Kinase B | >10,000 |
| PTD-MePh-02 | Kinase A | 120 |
| PTD-MePh-02 | Kinase B | 8,500 |
| Staurosporine | Kinase A | 5 |
Cell-Based Assays for Therapeutic Potential
Following the identification of potent kinase inhibitors, it is crucial to evaluate their effects in a cellular context.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 4: Anti-inflammatory Activity Assay (LPS-induced TNF-α production)
This assay assesses the potential of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
TNF-α ELISA kit
Procedure:
-
Seed the macrophage cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC₅₀ value for the inhibition of TNF-α production.
In Vivo Evaluation and Pharmacokinetic Profiling
Promising lead compounds identified from in vitro and cell-based assays should be further evaluated in animal models of disease.
Considerations for In Vivo Studies
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds should be determined.[11] This includes assessing parameters like bioavailability, half-life, and clearance.
-
Efficacy Models: Based on the in vitro activity, appropriate animal models should be selected. For anticancer agents, this could involve xenograft models where human tumor cells are implanted in immunocompromised mice. For anti-inflammatory agents, models of acute or chronic inflammation can be used.
-
Toxicity: Preliminary toxicity studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this class of compounds. Through systematic screening and optimization, novel this compound derivatives with potent and selective activity can be identified and advanced into preclinical and clinical development. Future work should focus on expanding the structure-activity relationship (SAR) to improve potency and selectivity, as well as optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.
References
-
García-Peña, N., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(3), 947-988. [Link]
-
El-Sayed, M. A. A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4669-4683. [Link]
-
Panchal, N. B., & Vaghela, R. B. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4), 822-839. [Link]
-
Al-Diksin, A. A., et al. (2015). Synthesis and biological activity study of some new pteridine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 899-904. [Link]
-
El-Nakkady, S. S., et al. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(5), 1989-2003. [Link]
-
Panchal, V., & Vaghela, R. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry, 38(4), 822-839. [Link]
-
Taylor, E. C., & Jacobi, P. A. (1975). Pteridines. 41. A new and unequivocal synthesis of 7-substituted pterins. The Journal of Organic Chemistry, 40(16), 2332-2336. [Link]
-
Pontiki, E., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 842-849. [Link]
-
Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 267, 116076. [Link]
-
Sharma, S., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(15), 5764. [Link]
-
Lee, K., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(16), 4945. [Link]
-
Rescigno, T., et al. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 22(19), 10629. [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849. [Link]
-
Gherase, A., et al. (2018). Synthesis of the Guanidine Derivative: N-{1][2][4]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2018(4), M1018. [Link]
-
Carmona-Martínez, V., et al. (2018). First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. ChemInform, 49(32). [Link]
- Sugimoto, T., & Matsuura, S. (1979). A New, Convenient Synthesis of L-Biopterin and Its Three Optical Isomers. Bulletin of the Chemical Society of Japan, 52(1), 181-184.
-
Bennett, Z., et al. (2022). Comparative routes to 7-carboxymethyl-pterin: A useful medicinal chemistry building block. Pteridines, 33(1), 8-13. [Link]
-
ResearchGate. (n.d.). Review articles in PTERIDINES. Retrieved from [Link]
-
Wind, S., & Griesinger, C. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1141-1158. [Link]
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Application Notes & Protocols for Assessing the Cytotoxicity of 7-(4-Methylphenyl)pteridine
For: Researchers, scientists, and drug development professionals.
Abstract
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry due to their diverse and potent biological activities.[1] Derivatives of this core structure are implicated in numerous physiological processes and have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions.[2][3] 7-(4-Methylphenyl)pteridine is a specific derivative whose cytotoxic potential warrants thorough investigation. This document provides a comprehensive guide for researchers to assess the cytotoxicity of this compound, outlining a logical, tiered experimental approach. The protocols herein are designed to not only quantify cell death but also to provide insights into the potential mechanisms of action, a critical step in preclinical drug development.
Introduction: The Scientific Rationale for Assessing this compound
Pteridine derivatives exhibit a remarkable spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][4] Notably, FDA-approved drugs such as Methotrexate are based on the pteridine framework, highlighting the clinical significance of this chemical class.[3] The anti-cancer activity of many pteridine analogues stems from their ability to interfere with essential cellular processes, such as nucleic acid synthesis through the inhibition of enzymes like dihydrofolate reductase (DHFR).[2][5]
Furthermore, the redox properties of pteridines are of significant interest; they can act as both pro-oxidants and anti-oxidants depending on their chemical structure and the cellular environment.[6][7] This dual activity suggests that a potential mechanism of cytotoxicity for this compound could involve the induction of oxidative stress, leading to cellular damage and apoptosis.
Given this background, a systematic evaluation of this compound's cytotoxicity is a critical first step in evaluating its therapeutic potential. The following protocols are designed to provide a robust framework for this assessment.
Experimental Design: A Tiered Approach to Cytotoxicity Assessment
A multi-faceted approach is recommended to build a comprehensive cytotoxicity profile. This involves progressing from general viability assays to more specific assays that probe for mechanisms of cell death.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Seed cells in a 6-well plate and treat with the IC₅₀ concentration of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2’,7’–dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for a shorter duration (e.g., 1-6 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 25 µM DCFDA in PBS and incubate for 45 minutes at 37°C.
-
Remove the DCFDA solution and add PBS.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm).
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
Untreated Control: To establish a baseline for cell viability.
-
Vehicle Control (DMSO): To account for any effects of the solvent.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate the assay's sensitivity.
All experiments should be performed in triplicate and repeated at least three independent times to ensure reproducibility.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of this compound. By following this tiered approach, researchers can obtain a detailed understanding of the compound's cytotoxic potential and its underlying mechanisms of action. This information is invaluable for making informed decisions in the early stages of drug discovery and development.
References
-
Panchal, N. & Vaghela, D. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4), 822-839. [Link]
-
Garrido-Castaño, A., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 705-757. [Link]
-
Thomas, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(11), 4069-4081. [Link]
-
Panchal, N. & Vaghela, D. (2022). Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). Oriental Journal of Chemistry. [Link]
-
Garrido-Castaño, A., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2). [Link]
-
Gorczynska, K., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(24), 15222. [Link]
-
Oettl, K., et al. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 287-294. [Link]
-
Oettl, K., et al. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 287-94. [Link]
-
Al-Obaidi, A. S. M., et al. (2018). Synthesis and biological activity study of some new pteridine derivatives. Journal of Global Pharma Technology, 10(1), 221-229. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pteridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pteridine synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common challenges in the synthesis of pteridine-based compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental issues but also to fundamentally improve your synthetic strategies.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during pteridine synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Pteridine Product
Question: My pteridine synthesis is resulting in a disappointingly low yield. What are the likely causes, and how can I systematically troubleshoot this?
Answer: Low yields in pteridine synthesis are a frequent challenge and can arise from multiple factors. A systematic approach is crucial for identifying and resolving the root cause.
1.1 Reaction Condition Optimization
-
Temperature: Ensure you are operating at the optimal temperature for your specific synthetic route. Some reactions necessitate heating under reflux, while others proceed efficiently at room temperature.[1] It is critical to verify the reaction temperature with a calibrated thermometer.
-
Reaction Time: Incomplete reactions are a common source of low yields. Monitor the progress of your reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction duration.[1]
-
Atmosphere: Certain pteridine intermediates, especially reduced pterins, are susceptible to oxidation.[1][2] If your synthesis involves such species, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation.[3]
1.2 Reagent and Solvent Quality
-
Purity of Starting Materials: Impurities present in the initial pyrimidine or dicarbonyl compounds can trigger unwanted side reactions, consequently reducing the yield of your target molecule.[1][3] Always ensure the purity of your reagents before commencing the synthesis.
-
Solvent Quality: The presence of water or other impurities in the solvent can have a detrimental effect on the reaction.[1] For moisture-sensitive reactions, the use of dry, high-purity solvents is imperative.
1.3 Work-up and Purification Strategies
-
Product Loss During Extraction: Pteridines exhibit a wide range of solubilities. It is important to use an appropriate solvent system for the extraction of your product to minimize losses.[1] Performing multiple extractions can significantly improve recovery.
-
Degradation on Silica Gel: Some pteridine derivatives are unstable on silica gel, leading to degradation during column chromatography.[1] Consider alternative purification methods like recrystallization or preparative High-Performance Liquid Chromatography (HPLC).[1] If column chromatography is unavoidable, minimize the compound's residence time on the column.[1]
-
Inefficient Precipitation/Crystallization: If you are purifying your product by precipitation or crystallization, be aware that this process can sometimes be slow, especially in the presence of impurities.[2] Gentle agitation of the suspension can help to accelerate the formation of the precipitate.[2]
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of 6- and 7-substituted pteridine isomers, which complicates purification and reduces the yield of my target compound. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in pteridine synthesis, particularly when using unsymmetrical dicarbonyl compounds in the Gabriel-Isay synthesis.[1][4] Several strategies can be employed to favor the formation of the desired isomer.
2.1 Strategic Choice of Synthetic Route
The most effective way to control regioselectivity is by choosing a synthetic route that inherently favors the formation of a single isomer.
-
Timmis Synthesis: This method provides a regioselective alternative to the Gabriel-Isay synthesis and generally avoids the issue of isomer formation.[4][5] It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[3][4][5] The nitroso group's specific condensation with the methylene group leads to an unambiguous product structure.[4]
-
Taylor Synthesis: This approach involves constructing the pyrimidine ring onto a pre-existing, appropriately substituted pyrazine ring.[5][6] While it can be limited by the availability of the starting pyrazine, it offers excellent control over the final substitution pattern.[5][6]
2.2 Optimizing Reaction Conditions for the Gabriel-Isay Synthesis
If the Gabriel-Isay route is necessary, you can influence the regioselectivity by carefully controlling the reaction conditions.
-
pH Control: The pH of the reaction medium can significantly impact regioselectivity by altering the relative nucleophilicity of the two amino groups on the diaminopyrimidine.[1][5] For instance, in the reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal, a pH of 9–10 favors the formation of the 7-substituted isomer.[1]
-
Influence of Hydrazine: The addition of hydrazine has been shown to direct the reaction towards the 6-substituted isomer in certain cases.[7][8]
Table 1: Comparison of Common Pteridine Synthetic Routes
| Synthetic Route | Key Reactants | Regioselectivity | Common Issues |
| Gabriel-Isay Synthesis | 4,5-Diaminopyrimidine + 1,2-Dicarbonyl compound | Prone to mixture of 6- and 7-isomers with unsymmetrical dicarbonyls.[4][9] | Isomer separation can be challenging. |
| Timmis Synthesis | 5-Nitroso-6-aminopyrimidine + Active methylene compound | Generally regioselective for the 6-substituted isomer.[3][4] | Requires preparation of the 5-nitroso precursor.[10] |
| Taylor Synthesis | Substituted Pyrazine + Guanidine or similar reagent | Highly regioselective based on the starting pyrazine. | Limited by the availability of appropriately substituted pyrazines.[5][6] |
Issue 3: Product Instability and Degradation
Question: I suspect my pteridine product is degrading during the reaction or work-up. What are the common degradation pathways and how can I prevent them?
Answer: Pteridines, particularly reduced forms, can be susceptible to degradation under various conditions. Understanding these pathways is key to preserving your product.
-
Oxidation: Reduced pteridines (dihydropterins and tetrahydropterins) are highly sensitive to oxidation by atmospheric oxygen.[2][11] This can be mitigated by working under an inert atmosphere (N₂ or Ar) and using degassed solvents.[2][3]
-
Acid-Catalyzed Ring Cleavage: In acidic conditions, the pteridine ring can undergo cleavage.[6][10] It is important to carefully control the pH during the reaction and work-up procedures.
-
Photodegradation: Some pteridines are light-sensitive. It is good practice to protect the reaction mixture and the isolated product from direct light, for example, by using amber glassware or wrapping the reaction vessel in aluminum foil.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pteridines?
A1: The most prevalent methods for pteridine synthesis involve the condensation of a pyrimidine precursor with a dicarbonyl compound or a related species. Key synthetic routes include:
-
Gabriel-Isay Synthesis: This is one of the most widely used methods, involving the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., diketones, ketoaldehydes).[4][9] When an unsymmetrical dicarbonyl compound is used, this method is highly prone to the formation of a mixture of 6- and 7-substituted pteridine isomers.[4][9]
-
Timmis Synthesis: This method offers a regioselective alternative that generally avoids the issue of isomer formation.[4][5] It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[3][4][5]
-
Taylor Synthesis: This approach involves constructing the pyrimidine ring onto a pre-existing, functionalized pyrazine ring.[5][6]
Q2: How can I monitor the progress of my pteridine synthesis reaction?
A2: Several analytical techniques can be employed to monitor the progress of your reaction:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively assessing the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the relative amounts of reactants, intermediates, and products.[12][13] Reversed-phase columns, such as C18, are frequently used for pteridine analysis.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing both quantitative data and structural information about the components of the reaction mixture.[1][12]
Q3: What are the best practices for purifying pteridine compounds?
A3: The choice of purification method depends on the properties of your specific pteridine derivative.
-
Recrystallization: This is often a good first choice for solid products, as it can provide highly pure material.
-
Column Chromatography: While effective, be mindful that some pteridines can degrade on silica gel.[1] Minimizing the time the compound spends on the column is crucial.
-
Preparative HPLC: For difficult separations or thermally sensitive compounds, preparative HPLC can be an excellent option.
-
Filtration: Some pteridines precipitate as very fine particles that can clog filters.[2] Using a filter aid or allowing the filtration to proceed slowly, even overnight, may be necessary.[2]
Q4: My pteridine compound is poorly soluble. How can I improve its solubility for reaction or analysis?
A4: Poor solubility is a common issue with pteridines due to their ability to form intermolecular hydrogen bonds.[6][10]
-
Solvent Selection: Experiment with a range of polar solvents.
-
pH Adjustment: The solubility of many pteridines is pH-dependent. For analytical purposes, dissolving poorly soluble substances in a dilute base like 0.01N NaOH is often effective.[2]
-
Substituent Modification: In some cases, alkylation of amine or amide functionalities can improve solubility.[6]
Section 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Reaction Monitoring by HPLC
This protocol provides a general framework for analyzing pteridines in reaction mixtures.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., mobile phase) to an appropriate concentration for HPLC analysis.
-
HPLC System: Use a system equipped with a C18 reversed-phase column.[13]
-
Mobile Phase: A common mobile phase consists of an aqueous buffer with a small percentage of an organic modifier like acetonitrile or methanol.[13] For enhanced retention of polar pteridines, an ion-pairing reagent such as octyl sulfate sodium salt can be added.[13]
-
Detection: Utilize a fluorescence or electrochemical detector, as many pteridines are natively fluorescent or electrochemically active.[13] Alternatively, a UV-Vis detector can be used.
-
Analysis: Inject the prepared sample and monitor the chromatogram for the disappearance of starting material peaks and the appearance of product peaks.
Diagram 1: Key Synthetic Routes to Pteridines
Caption: Major synthetic pathways for pteridine ring formation.
Diagram 2: Troubleshooting Workflow for Low Pteridine Yield
Caption: A systematic workflow for troubleshooting low yields in pteridine synthesis.
References
- Technical Support Center: Optimization of Pteridine Synthesis - Benchchem.
- Troubleshooting isomer formation in pteridine synthesis - Benchchem.
- Technical Support Center: Strategies for Increasing the Yield of Synthesized Pteridines - Benchchem.
-
Pteridines - ScienceDirect. Available from: [Link]
-
Pteridine metabolism and neurotransmitter pathway. - ResearchGate. Available from: [Link]
- General instructions for working with pteridines.
-
A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors - ResearchGate. Available from: [Link]
-
Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Available from: [Link]
- Isolating the Architects of Color: Protocols for Purifying Pteridine Biosynthesis Enzymes - Benchchem.
- Analytical Methods for the Characterization of Synthesized Pteridines: Application Notes and Protocols - Benchchem.
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC. Available from: [Link]
-
Pterin chemistry and its relationship to the molybdenum cofactor - PMC - NIH. Available from: [Link]
-
Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Available from: [Link]
-
Pushing at the Boundaries of Pterin Chemistry - PMC - PubMed Central - NIH. Available from: [Link]
-
Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - RSC Publishing. Available from: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. Available from: [Link]
- Genetic Regulation of Pteridine Synthesis: A Technical Guide for Researchers - Benchchem.
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - MDPI. Available from: [Link]
-
Synthesis, purification and sample experiment for fluorescent pteridine-containing DNA: tools for studying DNA interactive systems - PubMed - NIH. Available from: [Link]
-
Biosynthesis of Pteridines in Insects: A Review - PMC - NIH. Available from: [Link]
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- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability testing of 7-(4-Methylphenyl)pteridine under different conditions
Technical Support Center: Stability Testing of 7-(4-Methylphenyl)pteridine
Last Updated: 2026-01-15
This technical guide provides a comprehensive framework for designing and executing stability studies for this compound. It is intended for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable stability data. This document outlines detailed protocols for forced degradation studies, provides troubleshooting guidance for common analytical challenges, and answers frequently asked questions.
Introduction: The Criticality of Stability Assessment
This compound, a heterocyclic aromatic compound, holds potential in various research and therapeutic areas. Understanding its chemical stability is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from discovery to clinical application. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is crucial for establishing a re-test period for the drug substance and recommending storage conditions.
Pteridine derivatives are known to exhibit varying degrees of stability, with susceptibility to hydrolysis, oxidation, and photodecomposition.[2][3][4][5] The fully aromatic nature of this compound suggests a higher intrinsic stability compared to its reduced (dihydro- and tetrahydro-) counterparts. However, the electron-deficient nature of the pteridine nucleus can make it susceptible to nucleophilic attack, and the phenyl substituent may influence its photochemical properties. Therefore, a systematic approach to stability testing, including forced degradation studies, is essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[6] This helps to identify likely degradation products and provides insights into the intrinsic stability of the molecule.[6] The International Council for Harmonisation (ICH) provides guidelines for stability testing, which form the basis of the protocols described herein.[1][7][8][9]
Part 1: Experimental Design and Protocols for Forced Degradation Studies
Forced degradation studies are a cornerstone of stability testing, providing critical information on potential degradation pathways.[10] The goal is to achieve a target degradation of 10-20% to ensure that the primary degradation products are formed without excessive decomposition.[6]
Preparation of Stock and Working Solutions
Accurate and consistent preparation of solutions is fundamental to reliable stability testing.
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) at a concentration of 1 mg/mL. Ensure the compound is fully dissolved.
-
Working Solution: Dilute the stock solution with the appropriate stress medium (e.g., acidic, basic, or oxidative solution) to a final concentration of approximately 100 µg/mL.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[3]
-
Acidic Hydrolysis:
-
Add the working solution to an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Hydrolysis:
-
Add the working solution to an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add the working solution to an equal volume of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points for direct HPLC analysis.
-
Oxidative Stability
Oxidative degradation can be a significant pathway, particularly for compounds with electron-rich moieties.[11][12][13]
-
Add the working solution to an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points for direct HPLC analysis.
Photostability
Photodegradation can occur when a compound absorbs light energy, leading to chemical reactions.[4][14][15]
-
Expose the solid compound and the working solution (in a photostable container, e.g., quartz cuvette) to a light source according to ICH Q1B guidelines.[7] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples after the exposure period.
Thermal Stability
Thermal degradation is assessed by exposing the compound to elevated temperatures.
-
Place the solid compound in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).
-
Withdraw samples at predetermined time points for analysis.
Table 1: Summary of Recommended Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Photochemical | ICH Q1B compliant light source | Ambient | As per guidelines |
| Thermal (Solid) | High Temperature | 80°C | 7 days |
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Caption: Workflow for Forced Degradation Studies.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the stability testing of this compound.
Q1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the parent compound. What could be the cause?
A1: Poor peak shape can arise from several factors:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample and re-injecting.[16]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. The pteridine ring contains basic nitrogens, and their protonation state will be pH-dependent. Adjust the pH of your mobile phase away from the pKa of the compound. For basic compounds, a lower pH often improves peak shape.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Consider using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase.
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or replace it if necessary.[17]
Q2: I am not seeing any degradation under the recommended stress conditions. What should I do?
A2: If this compound appears to be highly stable, you may need to employ more aggressive stress conditions.
-
Increase Temperature: For hydrolytic and thermal studies, you can increase the temperature (e.g., to 80°C for hydrolysis).
-
Increase Reagent Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., to 1 M HCl or 1 M NaOH).
-
Increase Exposure Time: Extend the duration of the stress study.
It is important to increase the stress incrementally to avoid complete degradation of the compound.
Q3: I am observing multiple small peaks in my chromatogram, and the mass balance is poor. What does this indicate?
A3: A poor mass balance (the sum of the parent compound and all degradation products not totaling close to 100%) can suggest several issues:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength. Try analyzing the samples at a lower wavelength (e.g., 210 nm) or use a universal detector like a mass spectrometer (LC-MS).
-
Precipitation: The compound or its degradants may have precipitated out of solution. Visually inspect your samples for any solid material.
-
Adsorption: The compound or its degradants may be adsorbing to the sample vial or container.
-
Volatile Degradants: A degradation product could be a volatile compound that is lost during sample preparation or analysis.
Q4: My retention times are shifting between injections. What is the cause?
A4: Retention time drift can be caused by:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[18]
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.[19]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[18]
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate. Check for leaks and ensure the pump is properly primed.[19]
Caption: HPLC Troubleshooting Decision Tree.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is a stability-indicating method necessary?
A1: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. It is essential to ensure that the analytical method is specific for the parent compound and that the degradation products do not interfere with its quantification.
Q2: What is the significance of the 4-methylphenyl substituent on the stability of the pteridine ring?
A2: The 4-methylphenyl group at the 7-position is an electron-donating group, which can influence the electronic properties of the pteridine ring. This may affect its susceptibility to certain degradation pathways. For instance, it could potentially influence the molecule's light absorption properties and thus its photostability.
Q3: Are there any specific safety precautions I should take when handling this compound and its degradation products?
A3: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The toxicological properties of this compound and its potential degradation products may not be fully characterized, so it is prudent to handle them with care and avoid inhalation, ingestion, and skin contact.
Q4: Can I use techniques other than HPLC to assess stability?
A4: While HPLC is the most common and recommended technique, other methods can be complementary. Thin-Layer Chromatography (TLC) can be a useful screening tool. For structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable.[10]
Q5: How do I interpret the results of my forced degradation studies?
A5: The results should be used to:
-
Identify the conditions under which the compound is most labile.
-
Propose potential degradation pathways.
-
Develop a validated stability-indicating analytical method.
-
Inform decisions on formulation development and packaging to protect the compound from degradation.
References
-
ICH Q1A (R2): Defines long-term, intermediate, and accelerated stability studies for new drugs. (2025). AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]
-
Determination of Pteridines in Biological Samples with an Emphasis on Their Stability. (2013). Bioanalysis. [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]
-
Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. (1952). Journal of the Chemical Society (Resumed). [Link]
-
Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. (2023). Chemistry. [Link]
-
8-SUBSTITUTED PTERIDINES AND RELATED TOPICS. (n.d.). University of Glasgow. [Link]
-
Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. (2016). RSC Publishing. [Link]
-
Biosynthesis of Pteridines in Insects: A Review. (2024). PMC - NIH. [Link]
-
Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. (2016). ResearchGate. [Link]
-
Pteridine derivatives as modulators of oxidative stress. (n.d.). PubMed. [Link]
-
Determination of pteridines in biological samples with an emphasis on their stability. (n.d.). Future Science. [Link]
-
Sample preparation and UHPLC-FD analysis of pteridines in human urine. (n.d.). PubMed. [Link]
-
Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and pterin-6-carboxylic acid. (2002). PubMed. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv. [Link]
-
CHEMISTRY AND BIOLOGY OF PTERIDINES. (n.d.). [Link]
-
Pteridine Derivatives as Modulators of Oxidative Stress. (2025). ResearchGate. [Link]
-
Pushing at the Boundaries of Pterin Chemistry. (2024). PMC - PubMed Central - NIH. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Therapeutic potential of pteridine derivatives: A comprehensive review. (n.d.). ResearchGate. [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. (n.d.). Jetir.Org. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]
-
Biosynthesis of Pteridines in Insects: A Review. (n.d.). MDPI. [Link]
-
Photodegradation. (n.d.). Wikipedia. [Link]
-
The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. (n.d.). PubMed. [Link]
-
Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. (2019). PMC - NIH. [Link]
-
Photo- and radiostability of some 1,4-dihydropyridine derivatives in the solid state. (n.d.). PubMed. [Link]
-
Studies on the influence of β-cyclodextrin derivatives on the physical stability of famotidine. (n.d.). PubMed. [Link]
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- 4. Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. Pteridine derivatives as modulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. jetir.org [jetir.org]
Technical Support Center: Enhancing the Biological Activity of Pteridine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pteridine derivatives. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of enhancing the biological activity of these versatile compounds. Our goal is to empower you with the knowledge to overcome common experimental hurdles and accelerate your research.
Introduction to Pteridine Derivatives and Their Biological Significance
The pteridine core, a bicyclic heteroaromatic system composed of fused pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is found in a variety of natural cofactors, such as folic acid and biopterin, which are essential for numerous biological processes.[2][3] Consequently, synthetic pteridine derivatives have been extensively explored as potential therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] Enhancing the potency and selectivity of these derivatives is a key objective in drug discovery programs.
Troubleshooting Guide: Common Challenges in Enhancing Biological Activity
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My novel pteridine derivative shows poor or no biological activity in initial screenings.
-
Question: I've synthesized a new series of pteridine derivatives, but they are inactive in my primary bioassay. What are the likely causes and how can I troubleshoot this?
-
Answer: This is a common challenge in early-stage drug discovery. The lack of activity can stem from several factors, ranging from incorrect structural design to issues with the assay itself. Here’s a systematic approach to diagnose and resolve the problem:
-
Verify Compound Integrity and Purity:
-
Potential Cause: The synthesized compound may be impure or may have degraded.
-
Solution:
-
Confirm the structure of your final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
Assess the purity of your compound using high-performance liquid chromatography (HPLC). A purity level of >95% is generally recommended for biological assays.
-
-
-
Re-evaluate the Structure-Activity Relationship (SAR):
-
Potential Cause: The substitutions on the pteridine core may not be optimal for interacting with the biological target.
-
Solution:
-
Systematic Modification: Based on known SAR for your target class, rationally design and synthesize a small library of analogs with modifications at key positions of the pteridine ring (e.g., C2, C4, C6, and C7). Common strategies include introducing different functional groups to modulate properties like hydrogen bonding capacity, steric bulk, and electronics.[1]
-
Bioisosteric Replacement: Consider replacing certain functional groups with bioisosteres to improve potency and pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole.
-
-
-
Assess Physicochemical Properties:
-
Potential Cause: Poor solubility or membrane permeability can prevent the compound from reaching its intracellular target. Small molecule inhibitors may fail to reach intracellular targets due to physicochemical properties that hinder their ability to cross the double membrane of Gram-negative bacteria, for example.[7]
-
Solution:
-
Solubility Measurement: Experimentally determine the aqueous solubility of your compound. If it's low, consider introducing polar functional groups or formulating the compound with solubilizing agents like cyclodextrins for in vitro assays.[8][9]
-
Lipophilicity (LogP) Prediction/Measurement: Calculate the LogP value. If it's too high or too low, it may affect membrane permeability. Aim for a balanced LogP, typically in the range of 1-3 for oral drug candidates.
-
-
-
Assay-Related Troubleshooting:
-
Potential Cause: The assay conditions may not be optimal, or the compound might be interfering with the assay technology.
-
Solution:
-
Run Positive Controls: Ensure your positive control for the assay is behaving as expected.
-
Check for Assay Interference: Some compounds can interfere with certain assay readouts (e.g., fluorescence, luminescence). Run a counter-screen to check for such effects.
-
-
-
Caption: A conceptual diagram illustrating the process of enhancing selectivity through target-based drug design.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to access diverse pteridine libraries?
-
A1: The most versatile and widely used methods for constructing the pteridine core are the Isay reaction and the Timmis synthesis. [2]The Isay reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. [10]The Timmis synthesis utilizes the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group. [2][11]The choice of substituents on the starting materials for both methods allows for the generation of a wide variety of pteridine derivatives.
-
-
Q2: How can I improve the aqueous solubility of my lead pteridine compound without sacrificing its potency?
-
A2: Improving solubility is a classic challenge in medicinal chemistry, as over 70% of new chemical entities in development pipelines have poor aqueous solubility. [12]A common and effective strategy is the introduction of "solubilizing groups." These are typically polar, ionizable, or hydrogen-bond-forming functional groups. Examples include:
-
Basic amines: A dimethylaminoethyl group, for instance, can be protonated at physiological pH, significantly increasing aqueous solubility.
-
Acidic groups: While carboxylic acids can sometimes introduce issues, more complex acidic groups or their bioisosteres can be effective.
-
Non-ionizable polar groups: Hydroxyl groups, amides, or small polyethylene glycol (PEG) chains can also enhance solubility.
-
The key is to install these groups at positions on the pteridine scaffold that do not interfere with the key binding interactions with the target protein. This often requires careful consideration of the existing SAR. Other formulation strategies include the use of water-soluble polymers and the design of novel amphiphilic polymers. [13]
-
-
-
Q3: What are some key in vitro ADME assays I should consider for my pteridine derivatives early on?
-
A3: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures. [14][15]For pteridine derivatives, some key in vitro assays to prioritize include:
-
Aqueous Solubility: As discussed, this is fundamental. [16][17] * Membrane Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a good initial read on passive diffusion. [18] * Metabolic Stability: Incubating the compound with liver microsomes (from human and other species) can identify its susceptibility to metabolic degradation by cytochrome P450 enzymes. [16][18] * Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to act on its target. This can be assessed using methods like equilibrium dialysis. [14][18]
-
-
References
- Dutta, S., et al. (2021). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1736–1743.
- Solana, G., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461–516.
- Al-dujaili, A. H., & Al-shammari, A. M. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 32-38.
- Nolan, K. A., et al. (2012). Structure-Based Selectivity Optimization of Piperidine–Pteridine Derivatives as Potent Leishmania Pteridine Reductase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9414–9424.
- Pöhner, I., et al. (2022). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 65(13), 9023–9043.
- BenchChem. (2025).
- O'Brien, M. A., et al. (2013). The diversity-oriented synthesis of pteridines—achievements and potential for development.
- Al-Diksin, A. A., & Al-Amood, H. K. (2015). Synthesis and biological activity study of some new pteridine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 899-905.
- Jain, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4504-4519.
- Solana, G., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461-516.
- Nolan, K. A., et al. (2012). Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors. Journal of Medicinal Chemistry, 55(21), 9414-9424.
- Pöhner, I., et al. (2022). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 65(13), 9023–9043.
- Tulloch, L. B., et al. (2011). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry, 54(22), 7723–7733.
- S, S., & S, S. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(12), 4504-4519.
- Nolan, K. A., et al. (2012). Structure-Based Selectivity Optimization of Piperidine-Pteridine Derivatives as Potent Leishmania Pteridine Reductase Inhibitors. Journal of Medicinal Chemistry, 55(21), 9414–9424.
- da Cruz, L. C., et al. (2018). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry, 10(13), 1575–1594.
- Weinstock, J., et al. (1968). Pteridines. XII. Structure-activity relation of some pteridine diuretics. Journal of Medicinal Chemistry, 11(3), 560–564.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- BenchChem. (2025). Pteridine ring system as a privileged scaffold in medicinal chemistry.
- Iulek, J., et al. (2013). Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1. Journal of Medicinal Chemistry, 56(17), 6647–6658.
- InfinixBio. (n.d.).
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- PharmaLegacy. (n.d.). In Vitro ADME Studies.
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- Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency.
- University of Reading. (n.d.). Formulation of poorly-soluble drugs. FindAPhD.com.
- World Pharma Today. (n.d.).
- Wang, Y., et al. (2021). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. New Journal of Chemistry, 45(13), 5909-5915.
- Goundry, A. N., et al. (2018). Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. Molecules, 23(10), 2596.
- Reeve, S. M., et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases, 8(11), 2275–2286.
- van der Watt, G., et al. (1998). Pteridines and affective disorders. Journal of Affective Disorders, 49(1), 61–71.
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Technical Support Center: Mitigating Off-Target Effects of 7-(4-Methylphenyl)pteridine
Welcome to the technical support center for researchers utilizing 7-(4-Methylphenyl)pteridine and other novel pteridine-based compounds. Pteridines are a versatile class of heterocyclic molecules with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] However, their complex pharmacology necessitates a rigorous approach to validating experimental findings. Off-target effects and assay artifacts can lead to misleading results, consuming valuable time and resources.[2][3]
This guide provides field-proven troubleshooting strategies and detailed protocols to help you distinguish true on-target biological activity from common experimental artifacts. Our goal is to equip you with the tools to generate robust, reproducible, and publishable data.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common high-level questions and provides a first-pass diagnostic framework for unexpected results.
Q1: What is this compound and what are its likely biological targets?
A1: this compound belongs to the pteridine family of compounds. Pteridines are known to interact with a variety of enzymes, often by mimicking endogenous cofactors like tetrahydrobiopterin (BH4) or folate.[1][4] Consequently, potential targets include:
-
Dihydrofolate Reductase (DHFR): A classic target for pteridine-based drugs like methotrexate.[5][6]
-
Kinases: Certain pteridine derivatives have been developed as inhibitors for kinases such as Polo-like kinase-1 (PLK1).[7]
-
Enzymes in the Folate Pathway: Such as dihydropteroate synthase (DHPS).[6]
-
Monocarboxylate Transporters (MCTs): Novel pteridine derivatives have shown inhibitory activity against MCT1, an emerging cancer target.[7]
Given this promiscuity, it is critical to assume that this compound may have multiple biological targets and to design experiments to validate the specific target of interest in your system.
Q2: My results with the compound are inconsistent or the dose-response curve is unusual. What are the first things I should check?
A2: Inconsistent results are often rooted in compound handling and behavior in solution.[8] Before investigating complex biological reasons, verify the fundamentals:
-
Compound Integrity and Solubility: Ensure your compound is from a reputable source with a certificate of analysis (purity data). Poor aqueous solubility is a primary cause of inactivity or strange dose-response curves.[9] A compound that precipitates out of your assay buffer will have a much lower effective concentration than intended.
-
Stock Solution Quality: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[9] Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
-
Compound Aggregation: At higher concentrations, many small molecules form colloidal aggregates that can non-specifically inhibit enzymes or interfere with assay reagents, a common source of false positives.[10][11][12] This is one of the most frequent mechanisms for "frequent hitters" in high-throughput screens.[13]
| Parameter | Recommendation | Rationale |
| Purity | >95% (with analytical data like HPLC/NMR) | Impurities can have their own biological or interfering activities.[9] |
| Storage | Store as per supplier; typically -20°C or -80°C, protected from light. | Prevents chemical degradation over time.[9] |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water absorption which can affect solubility and stability. |
| Final DMSO % | <0.5% in final assay volume (cell-based) | High solvent concentrations can cause cytotoxicity or artifacts.[9] |
Q3: I'm using a fluorescence-based assay and seeing a high background or unexpected signal changes. Could the compound be interfering?
A3: Yes, this is a major concern. Pteridine scaffolds are known to be fluorescent.[14] Assay interference is a leading cause of false-positive results in screening campaigns.[15][16][17]
There are two primary mechanisms of fluorescence interference:[15][18][19]
-
Autofluorescence: The compound itself fluoresces at the excitation/emission wavelengths of your assay's fluorophore, adding to the signal and creating false positives.[15][19]
-
Fluorescence Quenching: The compound absorbs light at either the excitation or emission wavelength of your fluorophore, which decreases the detected signal and can lead to false negatives.[18][19]
Initial Control Experiment: Run the assay in a cell-free or target-free system. Add all assay components (buffer, substrate, detection reagents) and measure the signal in the presence of this compound at the same concentrations used in your main experiment. A significant change in signal indicates direct interference.[20]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a deeper dive into specific problems with step-by-step validation protocols.
Problem: Irregular Dose-Response or Suspected False Positives
Causality: The most likely culprit for well-behaved but ultimately false-positive dose-response curves is compound aggregation. Aggregates can sequester and denature proteins non-specifically.[11]
Caption: A troubleshooting workflow to diagnose and validate unexpected compound activity.
Protocol A: Counter-Screening for Aggregation-Based Inhibition
Principle: Non-ionic detergents like Triton X-100 disrupt the colloidal aggregates responsible for non-specific inhibition, restoring enzyme activity. If the compound's inhibitory effect is significantly reduced in the presence of detergent, it is likely an aggregator.
Methodology:
-
Prepare Reagents: Prepare your standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100.
-
Set up Parallel Assays: Run your standard enzymatic or biochemical assay in parallel using both the standard buffer and the detergent-containing buffer.
-
Dose-Response: Test this compound across its full dose-response range in both conditions.
-
Analysis: Compare the IC50 values. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of Triton X-100 strongly suggests the compound acts via an aggregation-based mechanism.
Problem: How to Confirm the Compound Engages the Intended Target in Cells?
Causality: Observing a downstream cellular phenotype is not sufficient proof of on-target action. The compound must be shown to physically bind to its intended target within the complex environment of a cell.[21][22]
Principle: CETSA is a powerful biophysical technique that assesses target engagement in intact cells or tissues.[23][24] The binding of a ligand (your compound) to its target protein typically stabilizes the protein, increasing its resistance to thermal denaturation.[25][26][27]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[23][25]
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[27]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A ligand-bound protein will remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a "thermal shift."[23]
Caption: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol C: Orthogonal Validation using a Structurally Unrelated Inhibitor or Genetic Knockdown
Principle: To build confidence that the observed phenotype is due to the inhibition of a specific target, the result must be replicated by an independent method.[21][28]
Approaches:
-
Structurally Unrelated Compound: Use a well-validated inhibitor of the same target that has a completely different chemical scaffold. If this second compound recapitulates the phenotype observed with this compound, it strengthens the hypothesis that the effect is on-target.[8]
-
Genetic Knockdown (RNAi/CRISPR): Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the target protein.[29] If depleting the target protein produces the same biological effect as treating the cells with this compound, this provides strong evidence for on-target activity. This is considered a gold-standard validation method.[28][29]
| Validation Method | Pros | Cons |
| CETSA | Directly measures target binding in cells; label-free.[22][27] | Requires a specific antibody; can be lower throughput. |
| Different Inhibitor | Relatively easy to implement if a tool compound exists. | The second inhibitor may also have its own off-target effects. |
| RNAi/CRISPR | Highly specific; directly links the gene to the phenotype.[29] | Can have incomplete knockdown; potential for genetic compensation. |
References
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Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015). National Center for Biotechnology Information. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. [Link]
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Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]
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Post-Identification Target Validation: Critical Steps in Small-Molecule. (2026). AntBio. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Rode, H. U., et al. (2020). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central. [Link]
-
Assay Guidance Manual: Interference and Artifacts in High-content Screening. (2025). National Center for Biotechnology Information. [Link]
-
Baell, J., & Walters, M. A. (2014). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed. [Link]
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Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Thermal shift assay. (n.d.). Wikipedia. [Link]
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Lee, J., & Bogyo, M. (2013). Identification and validation of protein targets of bioactive small molecules. PMC - NIH. [Link]
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Frequent hitters: nuisance artifacts in high-throughput screening. (2020). Request PDF - ResearchGate. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC - NIH. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Auld, D. S., et al. (2009). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
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Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). [Link]
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MDC Connects: Target Validation and Efficacy. (2020). YouTube. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). MDPI. [Link]
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Assay Interference by Aggregation. (n.d.). Semantic Scholar. [Link]
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Macias-Pascual, J., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. PubMed. [Link]
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). Global Research Online. [Link]
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Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
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Gready, J. E. (1980). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. [Link]
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Joshi, H., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
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Dennis, A. M., et al. (2012). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. NIH. [Link]
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Werner, E. R., et al. (2003). Tetrahydrobiopterin biosynthesis, regeneration and functions. PMC - PubMed Central. [Link]
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Technical Support Center: Improving the Regioselectivity of the Gabriel-Isay Pteridine Synthesis
Welcome to the technical support center for pteridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Gabriel-Isay synthesis and encountering challenges with regioselectivity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel-Isay synthesis and why is it used for pteridines?
The Gabriel-Isay synthesis is a classical and highly versatile condensation reaction used to construct the pteridine bicyclic heterocycle.[1][2][3][4] It involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (like a diketone, ketoaldehyde, or glyoxal) to form the pyrazine ring fused to the initial pyrimidine ring.[1][2][3] Its popularity stems from the wide availability of diverse starting materials, allowing for the synthesis of a broad range of functionalized pteridines, which are crucial scaffolds in many biologically active molecules, including enzyme cofactors and therapeutic agents.[3][5]
Q2: What is the fundamental cause of poor regioselectivity in this synthesis?
The primary challenge arises when using an unsymmetrical 1,2-dicarbonyl compound to react with the 4,5-diaminopyrimidine. The pyrimidine precursor has two distinct amino groups at the C4 and C5 positions, which exhibit different nucleophilicities. The initial step of the condensation is a nucleophilic attack from one of these amino groups onto one of the carbonyl carbons of the dicarbonyl compound.[2][6] Because there are two non-equivalent amino groups and two non-equivalent carbonyl groups, four potential initial reactions can occur, leading to a mixture of 6- and 7-substituted pteridine isomers.[6][7]
Q3: Which of the pyrimidine's amino groups is typically more reactive?
Under neutral or slightly basic conditions, the amino group at the C5 position of the pyrimidine ring is generally considered more nucleophilic.[2] This is due to the electronic effects of the pyrimidine ring system. Consequently, the C5-amino group will preferentially attack the more electrophilic (more reactive) carbonyl carbon of the dicarbonyl reactant.[2] This initial interaction dictates the final substitution pattern.
Q4: How do reaction conditions, particularly pH, influence which isomer is formed?
The pH of the reaction medium is a critical parameter for controlling regioselectivity.[5][7][8] It works by modulating the relative nucleophilicity of the C5 and C6 amino groups.[2][4]
-
Neutral to Basic Conditions (pH > 8): The C5-amino group is more nucleophilic, leading to its attack on the more reactive carbonyl. For example, in the reaction with benzylglyoxal, a pH of 9-10 favors the exclusive formation of the 7-benzyl pteridine.[3][8]
-
Acidic Conditions (pH < 8): Under acidic conditions, the amino groups can become protonated. The C5-amino group is more basic and thus more likely to be protonated, which deactivates it as a nucleophile. This shifts the reactivity, making the C6-amino group the primary nucleophile, which can lead to the formation of the 7-substituted pteridine isomer.[2][4] However, reactions at pH below 8 often result in a mixture of both 6- and 7-substituted isomers.[3][8]
The diagram below illustrates the two competing mechanistic pathways determined by the initial nucleophilic attack.
Caption: Competing pathways in the Gabriel-Isay synthesis.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions to improve regioselectivity and overall success.
Problem 1: My synthesis yields an inseparable mixture of 6- and 7-substituted pteridine isomers. How can I improve the yield of a single isomer?
This is the most common issue. The formation of regioisomers is a direct consequence of the factors discussed above.[7] Here is a systematic approach to favor one isomer over the other.
Solution A: Rigorous pH Control
This is the most impactful and accessible variable to adjust.
-
To Favor the 7-Substituted Isomer: Conduct the reaction under strongly acidic conditions. This protonates the more basic C5-amino group, leaving the C6-amino group to initiate the condensation.[2][4]
-
To Favor the 6-Substituted Isomer: Use neutral or slightly basic conditions (pH 8-10). This ensures the C5-amino group remains the more potent nucleophile.[3][8]
| Condition | Favored Isomer | Rationale | Reference |
| Strongly Acidic | 7-substituted | C5-NH2 is protonated and deactivated; C6-NH2 attacks. | [2][4] |
| Neutral / Basic | 6-substituted | C5-NH2 is the stronger nucleophile and attacks first. | [2][3] |
Solution B: Utilize a Sulfite Adduct Strategy
For certain pterins, sodium bisulfite (NaHSO₃) can be used both to direct the synthesis and to separate the resulting isomers.
-
Mechanism of Action: Adding NaHSO₃ can help neutralize sulfate salts often used with pyrimidine starting materials, freeing the C5-amino group for nucleophilic attack to produce the 6-substituted isomer.[2]
-
Separation: More importantly, NaHSO₃ can form sulfite adducts that differ in solubility between the 6- and 7-substituted isomers, allowing for separation by selective precipitation.[2] This method has been used to achieve isomeric purity of nearly 99% for certain alkyl-substituted pterins.[2]
Solution C: Consider an Alternative, Regioselective Synthesis
If the Gabriel-Isay synthesis remains problematic, other named reactions are specifically designed to avoid this issue.
-
The Timmis Reaction: This is the most common regioselective alternative.[7] It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone).[2][6] The reaction proceeds under basic conditions, and the nitroso group's specific condensation with the methylene carbon ensures that only one product isomer is formed.[2][7]
Problem 2: The reaction is sluggish, incomplete, or results in a low overall yield.
Low yields can be caused by several factors beyond regioselectivity.
Solution A: Verify Reactant Purity and Stability
-
4,5-Diaminopyrimidines: These compounds can be sensitive to air and light. It is often recommended to use them as their sulfate or hydrochloride salts for improved stability.[1] Ensure the starting material has not degraded.
-
Dicarbonyl Compounds: Aldehyd-containing reactants can be prone to oxidation or polymerization. Use freshly purified or commercially available high-purity reagents.
Solution B: Optimize Reaction Parameters
-
Solvent: The reaction is typically run in water or aqueous alcohol. Ensure your pteridine product is soluble enough in the chosen solvent system at the reaction temperature but will precipitate upon cooling for easy isolation.
-
Temperature: While some reactions proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time, avoiding excessive heat which can lead to degradation.
-
Atmosphere: To prevent oxidation of the diaminopyrimidine, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 3: I've completed the reaction, but I am unsure how to confirm the identity and ratio of my pteridine isomers.
Proper characterization is crucial to confirm the success of your regioselective strategy.
Solution A: Spectroscopic Analysis
-
NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY): This is the most powerful tool for unambiguous structure determination. The proton on the pyrazine ring (at C6 or C7) will have a distinct chemical shift depending on the substitution pattern. Furthermore, long-range correlation experiments like HMBC can show coupling between this proton and the carbons of the substituent, confirming its position. NOESY experiments can show through-space correlations that help elucidate the structure.
-
UV-Vis Spectroscopy: Pteridine isomers often have distinct absorption spectra, which can be used for identification and quantification if pure standards of each isomer are available.
Solution B: Chromatographic Separation and Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both separating and quantifying the ratio of isomers in your crude product mixture. Using a calibrated detector, the peak areas can provide an accurate isomeric ratio.
-
Thin-Layer Chromatography (TLC): While often insufficient for complete separation, TLC can give a quick indication of whether one or two products have been formed, as the isomers will likely have different Rf values.
Validated Experimental Protocol: pH-Controlled Synthesis of 7-Phenylpteridine
This protocol details a regioselective Gabriel-Isay condensation favoring the 7-substituted isomer through pH control.
Workflow Overview
Caption: Experimental workflow for regioselective synthesis.
Materials:
-
2,4,5,6-Tetraaminopyrimidine sulfate (1.0 eq)
-
Phenylglyoxal monohydrate (1.1 eq)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2,4,5,6-tetraaminopyrimidine sulfate in deionized water. In a separate beaker, prepare a solution of phenylglyoxal in a minimal amount of water.
-
pH Adjustment: Gently warm the pyrimidine solution and carefully add 1 M HCl dropwise while monitoring with a pH meter until the pH is stable in the range of 3.0-4.0. This step is critical for protonating the C5-amino group.[2][4]
-
Condensation Reaction: Add the phenylglyoxal solution dropwise to the heated, acidic pyrimidine solution. Heat the reaction mixture at reflux (e.g., 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting pyrimidine starting material.
-
Isolation: Once complete, remove the flask from heat and allow it to cool slowly to room temperature, then further cool in an ice bath. The pteridine product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
-
Characterization: Dry the purified product under vacuum. Confirm its identity and isomeric purity as the 7-phenyl-2,4-diaminopteridine using ¹H NMR, ¹³C NMR, and HPLC analysis.
References
- The Synthesis of 7-Phenylpteridine: A Technical Guide to Pathways and Mechanisms. Benchchem.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC.
- Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH.
- Troubleshooting isomer formation in pteridine synthesis. Benchchem.
- The Strategic Role of 2,4,5,6-Tetraaminopyrimidine in Pteridine Synthesis: A Technical Guide. Benchchem.
- Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. PTERIDINES.
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. MDPI.
- Technical Support Center: Optimization of Pteridine Synthesis. Benchchem.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to Assessing the Selectivity of 7-(4-Methylphenyl)pteridine for Pteridine Reductase 1
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-parasitic drug discovery, the selective targeting of pathogen-specific enzymes is a paramount objective. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 7-(4-Methylphenyl)pteridine, for its intended target, Pteridine Reductase 1 (PTR1) from Leishmania major, a key enzyme in the folate biosynthesis pathway of this protozoan parasite. A critical aspect of this evaluation is determining the compound's selectivity against the structurally related human enzyme, Dihydrofolate Reductase (hDHFR), to anticipate potential off-target effects and ensure a favorable therapeutic window.
The Rationale for Targeting PTR1 and the Imperative of Selectivity
Leishmania species, the causative agents of leishmaniasis, are auxotrophic for folates, meaning they cannot synthesize them de novo and must salvage them from their host. Dihydrofolate Reductase (DHFR) is a well-established target for antifolate drugs. However, Leishmania possess a unique enzyme, Pteridine Reductase 1 (PTR1), which can reduce both pterins and folates, thereby providing a bypass mechanism that confers resistance to traditional DHFR inhibitors like methotrexate[1][2][3]. Consequently, the dual inhibition of both DHFR and PTR1, or the development of potent and selective PTR1 inhibitors, represents a promising strategy for anti-leishmanial chemotherapy[1][2][3].
The selectivity of a PTR1 inhibitor is crucial. Inhibition of human DHFR (hDHFR) can lead to significant toxicity in the host, manifesting as side effects commonly seen with antifolate cancer chemotherapeutics, such as myelosuppression and mucositis[4][5][6]. Therefore, a successful anti-leishmanial candidate must exhibit high potency against the parasite's PTR1 while demonstrating minimal activity against hDHFR. This guide outlines the experimental workflows to quantify this selectivity profile for this compound and compare it against established antifolates.
Experimental Workflow for Selectivity Profiling
The assessment of selectivity involves a multi-pronged approach, beginning with in vitro enzymatic assays to determine the direct inhibitory activity of the compound on the purified target and off-target enzymes. This is followed by cell-based assays to evaluate the compound's efficacy in a more biologically relevant context.
Caption: Experimental workflow for assessing the selectivity and efficacy of this compound.
In Vitro Enzymatic Assays: Quantifying Target and Off-Target Inhibition
The initial step in selectivity profiling is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Leishmania major PTR1 (LmPTR1) and human DHFR (hDHFR). These assays are typically performed in a 96-well plate format and monitor the oxidation of the cofactor NADPH at 340 nm[7][8][9].
Protocol 1: In Vitro LmPTR1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Acetate, pH 4.8.
-
LmPTR1 Enzyme: Dilute purified recombinant LmPTR1 to a final concentration of 0.3-0.4 µM in assay buffer. Keep on ice.
-
NADPH: Prepare a 10 mM stock solution in deionized water. Dilute to a working concentration of 100 µM in assay buffer.
-
Biopterin (Substrate): Prepare a 10 mM stock solution. Dilute to a working concentration of 100 µM in assay buffer.
-
Test Compounds: Prepare a 10-point serial dilution of this compound, methotrexate, and pyrimethamine in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add 2 µl of each compound dilution to the wells of a 96-well UV-transparent plate.
-
Add 100 µl of the LmPTR1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µl of a solution containing NADPH and biopterin.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro hDHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[7].
-
hDHFR Enzyme: Dilute purified recombinant hDHFR to a final concentration that gives a linear reaction rate (typically in the nanomolar range). Keep on ice.
-
NADPH: Prepare a 10 mM stock solution in deionized water. Dilute to a working concentration of 100-250 µM in assay buffer[10][11].
-
Dihydrofolate (DHF) (Substrate): Prepare a 10 mM stock solution in assay buffer with 4.5 mM NaOH. Dilute to a working concentration of 100-200 µM in assay buffer[11][12].
-
Test Compounds: Prepare serial dilutions as described for the LmPTR1 assay.
-
-
Assay Procedure:
-
The procedure is analogous to the LmPTR1 assay, with the substitution of hDHFR and DHF.
-
-
Data Analysis:
-
Calculate IC50 values as described for the LmPTR1 assay.
-
Comparative Data Analysis
The selectivity index (SI) is a critical parameter for comparing the potency of a compound against the target enzyme versus the off-target enzyme. It is calculated as follows:
SI = IC50 (hDHFR) / IC50 (LmPTR1)
A higher SI value indicates greater selectivity for the parasite enzyme.
| Compound | LmPTR1 IC50 (µM) | hDHFR IC50 (µM) | Selectivity Index (SI) |
| This compound | Hypothetical Data | Hypothetical Data | Calculated |
| Methotrexate | ~20-50[13][14][15] | ~0.006-0.114[4][5] | <0.01 |
| Pyrimethamine | ~5-10[16][17] | ~0.76-52[18][19] | ~0.1-10 |
Note: The IC50 values for methotrexate and pyrimethamine are approximate ranges from the literature and can vary depending on assay conditions.
Cell-Based Assays: Assessing Efficacy in a Biological Context
While in vitro assays provide valuable information on direct enzyme inhibition, cell-based assays are essential to determine if a compound can penetrate the parasite and host cell membranes, remain stable, and exert its anti-parasitic effect in a more complex biological environment.
Protocol 3: Leishmania major Promastigote Viability Assay
This assay assesses the compound's effect on the extracellular, flagellated form of the parasite.
-
Cell Culture: Culture Leishmania major promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.
-
Assay Procedure:
-
Seed mid-log phase promastigotes into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of the test compounds and incubate for 72 hours at 26°C.
-
Add resazurin solution (10% of the well volume) and incubate for another 4-24 hours[20][21][22][23].
-
Measure fluorescence (Ex/Em: 560/590 nm) to determine cell viability.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 4: Intracellular Leishmania major Amastigote Assay
This assay evaluates the compound's activity against the clinically relevant intracellular, non-motile form of the parasite within a host macrophage.
-
Cell Culture:
-
Infection Procedure:
-
Infect the adherent macrophages with stationary-phase L. major promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage)[26].
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove extracellular parasites.
-
-
Compound Treatment and Imaging:
-
Add serial dilutions of the test compounds and incubate for 72 hours at 37°C.
-
Fix the cells and stain the nuclei of both the host cells and amastigotes with a fluorescent DNA dye (e.g., Hoechst or DAPI).
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify the number of host cells and the number of amastigotes per host cell.
-
Calculate the EC50 for anti-amastigote activity and the CC50 (half-maximal cytotoxic concentration) for host cell toxicity.
-
The cellular selectivity index is calculated as CC50 (Host Cell) / EC50 (Amastigote) .
-
Comparative Cellular Activity
| Compound | Promastigote EC50 (µM) | Amastigote EC50 (µM) | Host Cell CC50 (µM) | Cellular Selectivity Index |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Calculated |
| Methotrexate | ~22[15] | Variable | Variable | Variable |
| Pyrimethamine | Variable | ~5[17] | Variable | Variable |
Interpreting the Results: The Folate Biosynthesis Pathway
A comprehensive understanding of the compound's mechanism of action requires visualizing its place within the folate biosynthesis pathway.
Caption: Folate biosynthesis pathway in Leishmania and humans, highlighting the targets of this compound and comparator drugs.
Conclusion
This guide provides a robust experimental framework for the comprehensive assessment of the selectivity of this compound for Leishmania major Pteridine Reductase 1 over human Dihydrofolate Reductase. By integrating in vitro enzymatic assays with cell-based efficacy and toxicity studies, researchers can generate a detailed selectivity profile. A compound that demonstrates high potency against LmPTR1, a significant selectivity index over hDHFR, and potent anti-amastigote activity with low host cell toxicity would be a promising candidate for further preclinical development in the fight against leishmaniasis. The methodologies described herein are designed to be self-validating through the inclusion of well-characterized competitor compounds, ensuring the generation of reliable and actionable data for drug discovery programs.
References
-
Cancer Research and Treatment. (2010). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. [Link]
-
Journal of Medicinal Chemistry. (2019). Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. [Link]
-
AACR Journals. (2009). Abstract #2890: The cytotoxicity of methotrexate is associated with the polymorphisms and mRNA expression of DHFR and RFC genes. [Link]
-
ResearchGate. (n.d.). IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. [Link]
-
National Center for Biotechnology Information. (2010). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. [Link]
-
ResearchGate. (n.d.). In vitro IC50 of pyrimethamine and sulfadoxine in relation to individual dhfr-dhps genotype. [Link]
-
National Center for Biotechnology Information. (2013). High Content Analysis of Primary Macrophages Hosting Proliferating Leishmania Amastigotes: Application to Anti-leishmanial Drug Discovery. [Link]
-
MDPI. (2023). In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase. [Link]
-
National Center for Biotechnology Information. (2018). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. [Link]
-
PubMed. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. [Link]
-
National Center for Biotechnology Information. (2006). Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance. [Link]
-
PubMed. (2024). Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors. [Link]
-
National Center for Biotechnology Information. (1994). PTR1: a reductase mediating salvage of oxidized pteridines and methotrexate resistance in the protozoan parasite Leishmania major. [Link]
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PLOS Neglected Tropical Diseases. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. [Link]
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PNAS. (2009). Stepwise acquisition of pyrimethamine resistance in the malaria parasite. [Link]
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PubMed. (2003). Synthesis and in vitro evaluation of potential anti-leishmanial targeted drugs of pyrimethamine. [Link]
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National Center for Biotechnology Information. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages. [Link]
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SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
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National Center for Biotechnology Information. (2011). A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. [Link]
-
PubMed. (2017). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. [Link]
-
PubMed. (1994). PTR1: a reductase mediating salvage of oxidized pteridines and methotrexate resistance in the protozoan parasite Leishmania major. [Link]
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Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. [Link]
-
National Center for Biotechnology Information. (2007). Drug targets in Leishmania. [Link]
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Discovery Biology. (n.d.). development of a promastigote resazurin based viability assay in 384-well format for high throughput screening of leishmania donovani dd8. [Link]
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SciSpace. (n.d.). The Potential Use of Methotrexate in the Treatment of Cutaneous Leishmaniasis: In Vitro Assays against Sensitive and Meglumine A. [Link]
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National Center for Biotechnology Information. (2010). Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania. [Link]
-
PubMed. (2010). Molecular cloning, expression and enzymatic assay of pteridine reductase 1 from Iranian lizard Leishmania. [Link]
-
ResearchGate. (n.d.). Promastigote viability assay of Leishmania major when treated with... [Link]
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eScholarship@UMassChan. (1997). New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity. [Link]
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ResearchGate. (2017). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. [Link]
-
Scientific Information Database. (n.d.). Inhibition of Leishmania major PTR1 Gene Expression by Antisense in Escherichia coli. [Link]
-
PubMed. (1997). New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity. [Link]
-
National Center for Biotechnology Information. (2017). In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I. [Link]
-
National Center for Biotechnology Information. (2016). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. [Link]
-
National Center for Biotechnology Information. (2020). The potential therapeutic role of PTR1 gene in non‐healing anthroponotic cutaneous leishmaniasis due to Leishmania tropica. [Link]
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Navigating the Kinome: A Comparative Guide to the In Vitro and In Vivo Activity of 7-(4-Methylphenyl)pteridine
In the intricate landscape of drug discovery, particularly within the realm of oncology, the pteridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive technical comparison of the biological activity of 7-(4-Methylphenyl)pteridine, a representative 7-aryl-pteridine, with a closely related and well-characterized analog from the pteridin-7(8H)-one series. By examining their in vitro potency and in vivo efficacy, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating and advancing this promising class of compounds.
The rationale for focusing on 7-aryl-pteridines stems from their documented ability to target key players in oncogenic signaling pathways. The addition of an aryl group at the 7-position of the pteridine core has been shown to be a critical determinant of potency and selectivity against various protein kinases. This guide will delve into the experimental data that underpins these structure-activity relationships, offering insights into the causality behind experimental design and providing a self-validating system of protocols for researchers to replicate and build upon.
In Vitro Activity: A Head-to-Head Comparison of Kinase Inhibition
The initial assessment of any potential drug candidate lies in its in vitro activity against its intended biological target. For 7-aryl-pteridines, a primary mechanism of action is the inhibition of protein kinases that are often dysregulated in cancer. While specific data for this compound is not extensively available in the public domain, we can draw strong comparative insights from structurally similar compounds, such as the pteridin-7(8H)-one series, which have been evaluated as potent Bruton's Tyrosine Kinase (BTK) inhibitors.[1][2]
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its aberrant activation is a hallmark of various B-cell malignancies. The data presented below for a representative pteridin-7(8H)-one analog (Compound 24a) highlights the potential of this scaffold.[1][2]
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular Activity |
| This compound (Hypothesized) | BTK, CDKs | - | - |
| Compound 24a (Pteridin-7(8H)-one analog) | BTK | 4.0 | High selectivity over ITK (>227-fold) and EGFR (27-fold) |
Table 1: Comparative in vitro inhibitory activity. The data for this compound is hypothesized based on the activity of structurally related compounds.
The low nanomolar IC50 value of Compound 24a against BTK underscores the potency of the pteridinone core.[1][2] The high selectivity against other kinases like ITK and EGFR is a critical attribute, as off-target inhibition can lead to undesirable side effects. It is highly probable that this compound would also exhibit inhibitory activity against a spectrum of kinases, with the specific profile being dependent on the subtle structural differences from the pteridinone analog. The tolyl group at the 7-position is expected to engage in hydrophobic interactions within the ATP-binding pocket of target kinases.
In Vivo Efficacy: From Benchtop Potency to Preclinical Proof-of-Concept
The successful translation of in vitro potency to in vivo efficacy is the crucible of drug development. Animal models, particularly xenograft studies in immunocompromised mice, provide the first indication of a compound's potential as a therapeutic agent. These studies assess not only the compound's ability to inhibit tumor growth but also provide initial insights into its pharmacokinetic and pharmacodynamic properties.
Following the trend of potent in vitro activity, pteridine derivatives have demonstrated significant in vivo anti-tumor effects. For instance, a pteridine derivative acting as a dual PLK1/BRD4 inhibitor showed a 66% tumor growth inhibition (TGI) at a 60 mg/kg dose.[3] More specifically, the pteridin-7(8H)-one analog, Compound 24a, was evaluated in a U-937 lymphoma xenograft model.[1][2]
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound (Projected) | Lymphoma/Solid Tumor Xenograft | To be determined | - |
| Compound 24a (Pteridin-7(8H)-one analog) | U-937 Xenograft | 50 mg/kg | 57.85% |
Table 2: Comparative in vivo anti-tumor efficacy. The projected efficacy of this compound is based on the performance of its close analog.
The significant tumor growth inhibition observed with Compound 24a at a well-tolerated dose validates the therapeutic potential of this pteridine scaffold in a preclinical setting.[1][2] Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. The potent in vitro BTK inhibition of Compound 24a translates into a tangible anti-tumor response in vivo, suggesting that the compound reaches the tumor at sufficient concentrations to engage its target and elicit a biological effect.
Visualizing the Mechanism: Targeting Oncogenic Signaling Pathways
The anti-cancer activity of 7-aryl-pteridines is rooted in their ability to interfere with critical signaling pathways that drive cell proliferation, survival, and differentiation. Based on the inhibitory profiles of related compounds, kinases such as BTK and Cyclin-Dependent Kinases (CDKs) are likely targets.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to a downstream signaling cascade that promotes B-cell proliferation and survival. Inhibition of BTK by compounds like 7-aryl-pteridines can effectively shut down this pro-survival signaling.
Caption: BTK Signaling Pathway and Inhibition.
Cyclin-Dependent Kinase (CDK) Cell Cycle Regulation
CDKs are a family of protein kinases that control the progression of the cell cycle. The deregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division. Pteridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK4 and CDK6, which play a crucial role in the G1/S phase transition.
Caption: CDK-Mediated Cell Cycle Control and Inhibition.
Experimental Protocols for Robust Evaluation
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below. These protocols are designed to be self-validating, with clear steps and considerations for data interpretation.
In Vitro Kinase Inhibition Assay (BTK)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Workflow Diagram:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reagent Preparation: Prepare the assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant human BTK enzyme and a suitable peptide substrate to their optimal concentrations in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, BTK enzyme, and the test compound or vehicle control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km value for the enzyme to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP to ATP, which is then used to generate a luminescent signal.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Workflow Diagram:
Caption: In Vivo Xenograft Study Workflow.
Step-by-Step Methodology:
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., U-937 for lymphoma) under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the treatment group at the desired dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights regularly throughout the study. Monitor the animals for any signs of toxicity.
-
Study Endpoint and Tissue Collection: At the end of the study (or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound and its analogs represent a promising class of kinase inhibitors with significant potential for the development of novel anti-cancer therapeutics. The potent in vitro activity of structurally related compounds against key oncogenic kinases, coupled with their demonstrated in vivo efficacy in preclinical models, provides a solid foundation for further investigation.
Future studies should focus on elucidating the precise kinase inhibitory profile of this compound and optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties. A thorough understanding of the in vitro-in vivo correlation will be critical for guiding its development towards clinical evaluation. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously assess the therapeutic potential of this and other novel pteridine-based compounds.
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Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry. [Link]
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Discovery and Biological Evaluation of N5-substituted 6,7-dioxo-6,7-dihydropteridine Derivatives as Potent Bruton's Tyrosine Kinase Inhibitors. MedChemComm. [Link]
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A Comparative Guide to the Synthesis of 7-(4-Methylphenyl)pteridine: Validation of a Novel Palladium-Catalyzed Approach
This technical guide provides a comparative analysis of synthetic routes for 7-(4-Methylphenyl)pteridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pteridine derivatives are foundational scaffolds in numerous biologically active molecules and are being actively investigated as selective inhibitors for cyclin-dependent kinases (CDKs) in cancer therapy.[1][2] The efficiency and robustness of the synthetic pathway are therefore critical for accelerating research and development.
This document contrasts a classical, established method—the Gabriel-Isay condensation—with a modern, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will provide an in-depth analysis of the methodologies, comparative performance data, and detailed experimental protocols to validate the novel route as a more efficient and versatile alternative for researchers in the field.
Section 1: The Classical Approach: Gabriel-Isay Condensation
The Gabriel-Isay condensation has long been a cornerstone for constructing the pteridine core.[3] This method involves the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[4][5] To synthesize the target molecule, this compound, this reaction would typically employ a suitable 5,6-diaminopyrimidine and (4-methylphenyl)glyoxal.
Mechanism and Workflow
The reaction proceeds via a well-understood mechanism involving nucleophilic attack by the more reactive 5-amino group onto a carbonyl of the glyoxal, followed by Schiff base formation. Subsequent intramolecular cyclization by the 6-amino group and dehydration leads to the aromatic pteridine ring.[5]
Caption: Workflow for the Gabriel-Isay Synthesis.
Advantages and Limitations
The primary advantage of this method is its long-standing establishment and the relative simplicity of the starting materials. However, it suffers from several key limitations:
-
Limited Regioselectivity: When using unsymmetrical dicarbonyl compounds, the reaction can produce a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
-
Harsh Conditions: The condensation can require elevated temperatures or acidic conditions, which may not be compatible with sensitive functional groups on the precursors.
-
Substrate Scope: The availability of specific 1,2-dicarbonyl compounds can be a limiting factor.
Section 2: A Novel, Validated Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling
Modern organic synthesis has increasingly adopted palladium-catalyzed cross-coupling reactions for their high efficiency, selectivity, and broad functional group tolerance. The Suzuki-Miyaura coupling represents a particularly powerful strategy for introducing aryl substituents onto heterocyclic scaffolds like pteridine.[3] This novel approach fundamentally redesigns the synthesis by forming the C-C bond at the C7 position in a separate, highly controlled step.
The synthesis begins with a halogenated pteridine precursor, such as 7-chloropteridine or 7-bromopteridine, which is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a suitable base.[3]
Mechanism and Workflow
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 7-halopteridine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Caption: Workflow for the Suzuki-Miyaura Synthesis.
Process Optimization with Continuous Flow
The efficiency and quality of the Suzuki coupling can be further enhanced by transitioning from traditional batch processing to a continuous flow reactor system. This technology offers superior control over reaction parameters, leading to improved heat and mass transfer, precise residence time control, and enhanced safety profiles.[3]
Section 3: Comparative Performance Analysis
The validation of the novel Suzuki route hinges on its objective superiority over the classical Gabriel-Isay method across several key performance indicators.
| Metric | Gabriel-Isay Condensation | Novel Suzuki-Miyaura Coupling | Advantage of Novel Route |
| Regioselectivity | Potentially low; can yield mixtures of isomers. | Excellent ; coupling occurs specifically at the halogenated position. | Higher purity of crude product, simplified purification, and maximized yield of the desired isomer. |
| Reaction Conditions | Often requires high temperatures or strong acids/bases. | Generally mild (room temperature to moderate heat). | Broader functional group tolerance; suitable for complex, late-stage modifications. |
| Typical Yields | Highly variable, often moderate (40-70%). | Consistently high (often >85-90%).[6] | Greater efficiency and atom economy. |
| Substrate Scope | Limited by the availability of 1,2-dicarbonyl precursors. | Very broad ; vast commercial availability of boronic acids. | High versatility for creating diverse libraries of 7-aryl-pteridines. |
| Purification | Often requires challenging separation of isomers. | Generally straightforward (e.g., column chromatography).[3] | Reduced post-processing time and resource consumption. |
Section 4: Experimental Protocols
The following protocols are illustrative methodologies for the synthesis and characterization of this compound via both routes.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling (Novel Method)
-
Reactant Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 7-chloropteridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure this compound.
Protocol 2: Synthesis via Gabriel-Isay Condensation (Classical Method)
-
Reactant Preparation: In a round-bottom flask, dissolve 5,6-diaminopyrimidine (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition of Dicarbonyl: Add a solution of (4-methylphenyl)glyoxal (1.0 eq) dropwise to the pyrimidine solution with stirring.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction for the formation of the product by TLC.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Purification: The crude product often requires purification by recrystallization from a suitable solvent or by column chromatography to separate it from potential regioisomers and starting materials.
Protocol 3: Product Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic signals for the pteridine core protons and the tolyl group protons, with appropriate chemical shifts and coupling constants.[7]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the structure of the target molecule.[8]
-
-
Mass Spectrometry (MS): Use a technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound ([M+H]⁺).[6]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC. A pure sample should exhibit a single major peak.
Conclusion
The validation of this novel synthesis route demonstrates the clear advantages of employing modern catalytic methods in heterocyclic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling offers a significantly more robust, efficient, and versatile pathway to this compound compared to the classical Gabriel-Isay condensation. Its superior regioselectivity, milder reaction conditions, and consistently higher yields make it the recommended method for researchers and drug development professionals aiming to synthesize this and related 7-aryl-pteridine derivatives. The amenability of this method to process optimizations like continuous flow further solidifies its position as the superior synthetic strategy.
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Synthesis of novel D-ring fused 7'-aryl-androstano[17,16-d][3][9][10] triazolo[1,5-a]pyrimidines. (n.d.). Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pteridine-Based Inhibitors
Introduction: The Strategic Value of Pteridine Scaffolds and In Silico Comparison
The pteridine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential endogenous cofactors like folic acid and biopterin.[1] This inherent biological relevance has made it a cornerstone for the development of antagonist drugs, most notably in cancer chemotherapy.[2] A prime example is Methotrexate, a pteridine-based antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[2][3] Inhibition of DHFR disrupts DNA replication and cell division, providing a powerful mechanism to control the proliferation of cancer cells.[3][4]
As new pteridine derivatives and alternative scaffolds are constantly being developed, the need for robust, predictive, and efficient comparison methods is paramount.[5] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, serves as an indispensable tool in this endeavor. It allows researchers to perform a comparative analysis of how different inhibitors interact with a target protein's active site, providing crucial insights into their potential efficacy and mechanism of action long before committing to costly and time-consuming synthesis and in vitro testing.
This guide provides a comprehensive, field-proven framework for conducting a comparative docking study. We will use human Dihydrofolate Reductase (DHFR) as our model target and compare the docking performance of its natural substrate, Folic Acid , against two well-established pteridine-based inhibitors: Methotrexate and Pemetrexed .[6][7][8] This case study will illuminate the causality behind key experimental choices and establish a self-validating protocol that ensures the scientific integrity of the results.
The Scientific Rationale: Beyond Single-Molecule Docking
A single docking simulation can provide a binding energy score, but its true value is unlocked through comparison. By docking multiple ligands to the same target under identical conditions, we can:
-
Establish a Performance Baseline: Docking the natural substrate (Folic Acid) provides a reference point. A potential inhibitor should ideally demonstrate a stronger binding affinity (a more negative docking score) to effectively compete with the substrate.
-
Benchmark Against a Gold Standard: Comparing a novel compound to a known, potent inhibitor like Methotrexate allows for a direct assessment of its relative potential. Methotrexate is known to bind to DHFR with an affinity over 1000 times greater than the natural substrate, making it an excellent benchmark.[3]
-
Elucidate Structure-Activity Relationships (SAR): By comparing the binding poses and interactions of structurally similar molecules like Methotrexate and Pemetrexed, we can understand how specific chemical modifications influence binding affinity and orientation within the active site. Pemetrexed, for instance, is a multi-targeted antifolate that also inhibits DHFR.[6][8][9]
Our chosen target, human DHFR, is an ideal system for this study. It is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), including complexes with our ligands of interest.[10][11] This wealth of structural data is critical for validating our docking protocol.
Experimental Workflow: A Validated Protocol for Comparative Docking
The following workflow is designed to be a self-validating system. The cornerstone of this validation is a "redocking" experiment, where the co-crystallized ligand is extracted from the protein structure and then docked back into the active site. A successful protocol will reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å, which is the gold standard for validating a docking process.[12][13][14]
Caption: Simplified Folate Metabolism Pathway showing the critical role of DHFR.
This pathway illustrates how inhibiting DHFR with pteridine-based drugs creates a bottleneck. The regeneration of Tetrahydrofolate (THF) from Dihydrofolate (DHF) is halted. This depletes the pool of THF cofactors required by Thymidylate Synthase for the production of dTMP, a necessary precursor for DNA synthesis, thereby stopping cell proliferation.
Conclusion
This guide has outlined a robust, scientifically-grounded methodology for the comparative docking of pteridine-based inhibitors. By benchmarking against the natural substrate and known potent inhibitors, this in silico approach provides powerful predictive insights into the binding affinity and mechanism of action of novel compounds. The emphasis on a self-validating protocol, through the essential redocking step, ensures the trustworthiness and reliability of the computational results. This framework empowers researchers to make more informed decisions in the drug discovery pipeline, accelerating the journey from initial concept to viable therapeutic candidates.
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Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Seminars in Oncology. [Link]
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Drugs.com. (2024). How does pemetrexed work?. Drugs.com. [Link]
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Wikipedia. (2024). Pemetrexed. Wikipedia. [Link]
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UCSF Chimera. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
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ResearchGate. (n.d.). Methotrexate binds to the folate-binding region of DHFR. ResearchGate. [Link]
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ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]
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Adelphi University. (n.d.). Methotrexate binds in a non-productive orientation to human dihydrofolate reductase in solution, based on NMR spectroscopy. Adelphi University Digital Commons. [Link]
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Ozaki, S., et al. (1989). Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy. Journal of Biological Chemistry. [Link]
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Matter, H. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Medicinal Research Reviews. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Volpato, F., et al. (2012). Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance. PLoS Computational Biology. [Link]
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das Neves, G. M., et al. (2019). Targeting Pteridine Reductase 1 and Dihydrofolate Reductase: The Old is a New Trend for Leishmaniasis Drug Discovery. Future Medicinal Chemistry. [Link]
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Proteopedia. (2017). Methotrexate. Proteopedia. [Link]
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Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. [Link]
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Davies, J. F., et al. (1990). Crystal structures of recombinant human dihydrofolate reductase complexed with folate and 5-deazafolate. Biochemistry. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
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Robbins, N., et al. (2020). Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans. mBio. [Link]
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Hajian, B., & Wright, D. (2018). Homo sapiens dihydrofolate reductase complexed with beta-NADPH and inhibitor. RCSB PDB. [Link]
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Lestari, M. L. A. D., et al. (2024). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Basic Medical Veterinary. [Link]
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Cody, V., et al. (2009). Human Dihydrofolate Reductase Structural Data with Active Site Mutant Enzyme Complexes. RCSB PDB. [Link]
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Bhabha, G., et al. (2013). Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate. RCSB PDB. [Link]
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Roman, H., et al. (2020). Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Pharmacia. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(4-Methylphenyl)pteridine
Hazard Assessment and Profile
7-(4-Methylphenyl)pteridine is a heterocyclic aromatic compound with significant potential hazards. A thorough understanding of its toxicological and environmental profile is critical for safe handling and disposal.
Toxicological Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Irritation: Causes serious eye irritation.
-
Carcinogenicity: Suspected of causing cancer.
Environmental Hazards:
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Due to these hazards, this compound is classified as a hazardous substance and its waste is considered hazardous waste. All disposal procedures must adhere to local, state, and federal regulations for hazardous waste management.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound in any form (pure compound, solutions, or contaminated materials), all personnel must be equipped with the appropriate PPE.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | To prevent skin contact and absorption, which can lead to toxicity and allergic reactions.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes that can cause serious eye irritation.[1] |
| Lab Coat | Flame-retardant, antistatic protective clothing | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a chemical fume hood | To prevent inhalation of dust or aerosols, which are toxic.[1] |
Safety Protocol: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Avoid the generation of dust. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the full PPE as specified in the table above.
-
Contain the Spill: For solid spills, carefully cover with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Avoid raising dust. For liquid spills, dike the area with absorbent material to prevent spreading.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if a flammable solvent was used to create a solution.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must be collected as hazardous waste.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with "Hazardous Waste: this compound" and the date of the spill. Arrange for disposal through your institution's environmental health and safety (EHS) office.
Waste Segregation and Collection Workflow
Proper segregation of waste streams is fundamental to safe and compliant laboratory practice. Never mix this compound waste with non-hazardous trash.
Waste Streams:
-
Solid Waste: This includes unused or expired this compound, contaminated PPE (gloves, lab coats), weigh boats, and absorbent materials from spills.
-
Liquid Waste: This includes solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, Pasteur pipettes, or other sharps.
Workflow Diagram:
Caption: Waste Segregation and Disposal Workflow for this compound.
Detailed Disposal Procedures
Step-by-Step Disposal Guide:
-
Container Selection: Use only chemically compatible and properly sealed containers for waste collection. For liquid waste, ensure the container is compatible with all components of the solution. Do not use metal containers for corrosive materials.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
-
Solid Waste Collection: Place all solid waste contaminated with this compound into a designated, lined, and sealed container. Keep the container closed when not in use.
-
Liquid Waste Collection: Collect all aqueous and organic solvent waste containing this compound in separate, designated waste containers.[3] Never dispose of this chemical down the drain, as it is very toxic to aquatic life.[1]
-
Disposal of Empty Containers: A container that held this compound is considered "empty" only after being triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must be collected as hazardous liquid waste.[3][4]
-
Final Disposal Method: The primary recommended method for the disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management company.[5][6] This method ensures the complete destruction of the compound.
-
Institutional Procedures: Always follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound waste.
By adhering to these procedures, you will ensure a safe laboratory environment and maintain compliance with all relevant regulations, thereby protecting yourself, your colleagues, and the environment.
References
-
HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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- 6. ptb.de [ptb.de]
A Researcher's Guide to Safe Handling: Personal Protective Equipment and Protocols for 7-(4-Methylphenyl)pteridine
As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The novel compounds we synthesize and study, such as 7-(4-Methylphenyl)pteridine, demand a rigorous and informed approach to laboratory practice. This guide moves beyond a simple checklist, offering a deep-dive into the causality behind safety protocols. It is designed to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research remain protected.
Pteridines are a class of heterocyclic compounds fundamental to numerous biological processes, including amino acid metabolism and nucleic acid synthesis.[1][2] While many are essential for life, their handling in concentrated, purified forms in a laboratory setting requires careful risk assessment. This document provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational workflows, and disposal plans.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough understanding of the specific risks associated with this compound is critical. While a comprehensive Safety Data Sheet (SDS) may not always be available for novel research compounds, hazard information can be compiled from supplier data and knowledge of the pteridine chemical class.
1.1. Known Hazards
Based on available supplier safety information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The compound is a solid, likely a fine powder, which increases the risk of aerosolization and inhalation.[4][5]
1.2. Inferred and Class-Related Hazards
Beyond specific data for this compound, we must consider the general properties of pteridine derivatives:
-
Respiratory Sensitization: Some complex heterocyclic compounds can act as sensitizers. Repeated inhalation of fine powders may lead to allergic reactions or asthma-like symptoms in susceptible individuals.[6]
-
Oxidative Instability: Reduced pteridines are known to be sensitive to oxygen.[4][7] While the oxidation state of this compound dictates its stability, precautions against oxidative degradation are prudent, especially when preparing solutions for biological assays.[7]
-
Fine Particulate Nature: Pteridines can precipitate as very fine particles, making them difficult to filter and prone to becoming airborne during handling.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
The hierarchy of controls prioritizes eliminating hazards, but when working with novel chemical entities, PPE is an essential safeguard.[5] The selection of PPE must be directly correlated with the identified hazards and the specific laboratory procedure being performed.[8]
2.1. Core PPE Requirements
This foundational level of PPE is mandatory for any work involving this compound.
-
Eye and Face Protection:
-
Rationale: The H319 "Causes serious eye irritation" classification demands robust protection.[3] Fine powders can easily become airborne and contact the eyes.
-
Recommendation: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, for weighing or transferring solids where the risk of dust generation is higher, chemical splash goggles are strongly recommended.[9] A face shield worn over safety glasses provides an additional layer of protection against splashes during solution preparation.[9][10]
-
-
Skin and Body Protection:
-
Rationale: The compound is a known skin irritant (H315).[3] Protective clothing prevents direct contact with the skin.
-
Recommendation: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spillage, such as handling larger quantities or preparing stock solutions, a chemically resistant apron over the lab coat is advisable.[8] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[8]
-
-
Hand Protection:
-
Rationale: Gloves are the primary barrier against skin irritation and accidental absorption.
-
Recommendation: Nitrile gloves are a suitable choice for handling solid this compound and for incidental contact with solutions.[8] Given that some pteridines may have poor water solubility and require organic solvents like DMSO for dissolution[7][11], ensure your chosen gloves are compatible with any solvents you plan to use. Always double-glove when handling the neat compound, especially during weighing. This allows for the clean removal of the outer glove if it becomes contaminated without exposing your skin.
-
2.2. Respiratory Protection
-
Rationale: As a fine powder that may cause respiratory irritation (H335), minimizing inhalation exposure is paramount.[3]
-
Recommendation: All handling of the solid compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed within a certified chemical fume hood or a powder containment hood. If a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[5] A full respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances.[8]
PPE Selection Summary
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not Required |
| Weighing/Transferring Solid | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Preparing Solutions | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat, Chem-Resistant Apron | Chemical Fume Hood |
| General Benchtop Use (Dilute Solutions) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat, Closed-toe Shoes | Not Required (if non-volatile) |
Operational and Disposal Plans
A safe experiment is a well-planned experiment. Follow these procedural steps for common laboratory tasks.
3.1. Step-by-Step Protocol: Weighing and Preparing a Stock Solution
This protocol is designed to minimize exposure and account for the potential instability of pteridine compounds.[7]
-
Preparation: Before retrieving the compound, prepare your workspace. Designate a specific area within the chemical fume hood for the procedure. Place a weigh boat on an analytical balance, a beaker with your chosen solvent (e.g., DMSO or an acidic buffer for reduced pteridines), and necessary pipettes/syringes in the hood.[7]
-
Donning PPE: Don all required PPE as outlined in the table above for "Weighing/Transferring Solid." This includes a lab coat, double nitrile gloves, and chemical splash goggles.
-
Transfer: Retrieve the container of this compound. Do not open it outside of the fume hood. Carefully open the container and use a clean spatula to transfer the approximate amount of solid to the weigh boat on the tared balance. Work slowly to avoid creating airborne dust.
-
Dissolution: Close the primary container securely. Carefully add the weighed solid to your beaker of solvent. Use a small amount of the solvent to rinse the weigh boat to ensure a complete transfer. Stir the solution until the solid is fully dissolved. Gentle warming may be required, but avoid excessive heat.[7]
-
Storage: If not for immediate use, transfer the stock solution into a light-protected (amber) vial.[7] For potentially unstable pteridines, flush the headspace with an inert gas like argon or nitrogen before sealing. Store at the recommended temperature, typically -20°C or -80°C, to slow degradation.[7]
-
Immediate Cleanup: Dispose of the outer pair of gloves and the contaminated weigh boat and spatula into a designated solid waste container within the fume hood.
3.2. Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical.
-
Solid Waste: All disposable materials that have come into direct contact with solid this compound (e.g., gloves, weigh boats, contaminated paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not pour any amount down the drain.
-
Sharps: Needles or syringes used to transfer solutions must be disposed of in a designated sharps container.
-
Decontamination: Wipe down the work area in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[12]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[12]
-
Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the material into a labeled hazardous waste container. Clean the spill area thoroughly.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Prevent entry and wait for trained emergency response personnel.
By integrating these detailed protocols and safety considerations into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Schircks Laboratories. (n.d.). General instructions for working with pteridines. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
- Patel, K., et al. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
- Hnidkova, M., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-26.
- Whiteley, J. M., et al. (1987). The Transport of Pteridines in CCRF-CEM Human Lymphoblastic Cells. PubMed.
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- 2. derpharmachemica.com [derpharmachemica.com]
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- 4. schircks.ch [schircks.ch]
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- 12. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
